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  • Product: Vicriviroc hydrochloride
  • CAS: 541503-48-4

Core Science & Biosynthesis

Foundational

Vicriviroc Hydrochloride: A Technical Guide to a Potent CCR5 Antagonist

Introduction Vicriviroc, formerly known as SCH 417690, is a potent, orally bioavailable small molecule that functions as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vicriviroc, formerly known as SCH 417690, is a potent, orally bioavailable small molecule that functions as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, vicriviroc emerged from a research program aimed at identifying novel antiretroviral agents that could inhibit the entry of human immunodeficiency virus type 1 (HIV-1) into host cells.[3] By targeting a host protein rather than a viral enzyme, vicriviroc represented a new therapeutic class with the potential to treat infections with multi-drug resistant HIV-1 strains.[4][5] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with vicriviroc hydrochloride. While Merck decided not to pursue regulatory approval for vicriviroc for the treatment of HIV-1 in treatment-experienced patients due to primary efficacy endpoints not being met in late-stage trials, the compound remains a significant tool in virology research.[1][2]

Molecular Structure and Physicochemical Properties

Vicriviroc is a complex synthetic organic molecule with a piperazine core.[6] Its chemical structure is characterized by a pyrimidine moiety and a trifluoromethylphenyl group.[1][6]

IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]

Chemical Formula (HCl salt): C₂₈H₃₈F₃N₅O₂·HCl[7]

The table below summarizes the key physicochemical properties of vicriviroc and its hydrochloride salt.

PropertyValueSource(s)
Molecular Weight (Free Base) 533.63 g/mol [7]
Molecular Weight (HCl Salt) 570.09 g/mol [7]
Appearance (Maleate Salt) Crystalline solid[8]
Solubility (Maleate Salt) Slightly soluble in chloroform, methanol, and warmed DMSO. Soluble in water (25 mg/mL with ultrasound and warming).[3][8]
CCR5 Binding Affinity (Ki) 2.5 nM[8]
hERG Potassium Channel Inhibition (IC₅₀) 5.8 µM[8]
Chemotaxis Inhibition (MIP-1α) (IC₅₀) < 1 nM[4]

Mechanism of Action: Allosteric Antagonism of CCR5

Vicriviroc's antiviral activity stems from its specific interaction with the human CCR5 co-receptor, which is utilized by R5-tropic strains of HIV-1 to gain entry into host CD4+ T-cells.[2][9] The mechanism is a classic example of noncompetitive allosteric antagonism.

  • Binding to a Transmembrane Pocket: Unlike the natural chemokine ligands of CCR5 (e.g., RANTES, MIP-1α) or the HIV-1 envelope glycoprotein gp120, which bind to the extracellular loops of the receptor, vicriviroc binds to a hydrophobic pocket located between the transmembrane helices of CCR5, near the extracellular surface.[2]

  • Induction of Conformational Change: This binding event induces a significant conformational change in the structure of CCR5.[2] This altered conformation is no longer recognized by the gp120 protein on the surface of HIV-1.

  • Inhibition of Viral Entry: By preventing the interaction between gp120 and CCR5, vicriviroc effectively blocks a critical step in the viral fusion and entry process, thus inhibiting the replication of R5-tropic HIV-1.[4][9]

The following diagram illustrates the mechanism of HIV-1 entry and its inhibition by vicriviroc.

HIV_Entry_Inhibition cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-receptor (Active Conformation) CCR5_inactive CCR5 Co-receptor (Inactive Conformation) CCR5->CCR5_inactive Induces Conformational Change CCR5->gp120 4. Viral Entry gp120->CD4 1. Initial Binding gp120->CCR5 3. Co-receptor Binding gp120->CCR5_inactive Binding Blocked Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds to Allosteric Site

Caption: Mechanism of HIV-1 Entry and its Inhibition by Vicriviroc.

Experimental Protocols

The characterization of vicriviroc's pharmacological profile relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

CCR5 Competition Binding Assay

This assay determines the binding affinity of vicriviroc to the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of vicriviroc for the CCR5 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).

  • Radioligand Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled CCR5 antagonist, such as [³H]SCH-C, with the prepared cell membranes.[4]

  • Competition with Vicriviroc: Add serial dilutions of non-radiolabeled vicriviroc to the wells.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand via filtration through a glass fiber filter mat.

  • Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of vicriviroc. Calculate the IC₅₀ (the concentration of vicriviroc that inhibits 50% of the specific binding of the radioligand) and derive the Ki value using the Cheng-Prusoff equation.[4]

Binding_Assay_Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with radiolabeled CCR5 antagonist A->B C Add serial dilutions of Vicriviroc B->C D Separate bound and free ligand via filtration C->D E Quantify bound radioactivity D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a Competitive CCR5 Binding Assay.

Calcium Flux Assay

This functional assay assesses the antagonist activity of vicriviroc by measuring its ability to block chemokine-induced intracellular calcium mobilization.

Objective: To confirm that vicriviroc is a functional antagonist of CCR5 signaling.

Methodology:

  • Cell Preparation: Plate CCR5-expressing cells (e.g., U-87-CCR5) in a 96-well plate.[4]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer containing probenecid.[4]

  • Compound Pre-incubation: Wash the cells and pre-incubate them with serial dilutions of vicriviroc.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).[4]

  • Chemokine Stimulation: Add a CCR5 agonist, such as RANTES (CCL5), to the wells to stimulate calcium flux.[4]

  • Signal Detection: Immediately measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Calculate the percentage of inhibition of the chemokine-induced calcium signal for each concentration of vicriviroc and determine the IC₅₀ value.

Chemotaxis Assay

This assay evaluates the ability of vicriviroc to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Objective: To measure the potency of vicriviroc in blocking chemokine-induced cell migration.

Methodology:

  • Cell Preparation: Resuspend CCR5-expressing cells (e.g., Ba/F3-CCR5) in chemotaxis buffer.[4]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of vicriviroc.

  • Assay Setup: Place chemotaxis buffer containing a CCR5 chemokine (e.g., MIP-1α) in the bottom wells of a chemotaxis plate (e.g., a 96-well Boyden chamber).[4]

  • Cell Seeding: Add the pre-treated cells to the top chamber, which is separated from the bottom chamber by a porous membrane.

  • Incubation: Incubate the plate to allow cell migration towards the chemokine gradient.

  • Quantification of Migration: Quantify the number of cells that have migrated to the bottom chamber, for example, by using a cell viability assay.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of chemotaxis.

Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the ability of vicriviroc to inhibit HIV-1 replication in primary human cells.

Objective: To determine the in vitro antiviral potency of vicriviroc against R5-tropic HIV-1.

Methodology:

  • PBMC Isolation and Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2).[4]

  • Compound Treatment: Seed the stimulated PBMCs in a 96-well plate and pre-treat them with serial dilutions of vicriviroc.

  • Viral Infection: Infect the cells with a known amount of an R5-tropic HIV-1 isolate.

  • Culture: Culture the infected cells for several days, replenishing the medium with fresh vicriviroc as needed.

  • Supernatant Collection: Collect the cell culture supernatant at a specified time point (e.g., day 7).[4]

  • p24 Antigen Quantification: Measure the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of viral inhibition for each vicriviroc concentration and determine the EC₅₀ (50% effective concentration).[4]

Conclusion

Vicriviroc hydrochloride is a well-characterized CCR5 antagonist with a clear mechanism of action and potent in vitro activity against R5-tropic HIV-1. Although its clinical development for HIV-1 was discontinued, the extensive research and data generated for this compound provide valuable insights for the development of future antiretroviral agents and other therapeutics targeting chemokine receptors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug discovery.

References

  • Vicriviroc - Wikipedia. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]

  • VICRIVIROC HYDROCHLORIDE. GSRS. [Link]

  • Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475–2479. [Link]

  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343–3346. [Link]

  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295–2306. [Link]

  • Li, Z., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLOS ONE, 8(1), e53373. [Link]

  • Vicriviroc. PharmaCompass. [Link]

  • Fichez, J., et al. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 12(10), 1701–1714. [Link]

  • Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. (2005). Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. [Link]

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Exploratory

The Preclinical Pharmacokinetic Profile of Vicriviroc Hydrochloride: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the preclinical pharmacokinetics of vicriviroc hydrochloride, a potent C-C chemokine receptor type 5 (CCR5) antagonist developed for the treatment of HIV-1 infect...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the preclinical pharmacokinetics of vicriviroc hydrochloride, a potent C-C chemokine receptor type 5 (CCR5) antagonist developed for the treatment of HIV-1 infection.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the absorption, distribution, metabolism, and excretion (ADME) of vicriviroc in key animal models. The experimental designs and data presented herein are synthesized to provide a robust understanding of the compound's behavior in vivo, facilitating the design and interpretation of future nonclinical and clinical studies.

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of Vicriviroc

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 into host cells.[2][3] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, vicriviroc induces a conformational change that prevents the interaction between the viral glycoprotein gp120 and the host cell, thereby inhibiting viral entry.[2][3] The efficacy of such a mechanism is critically dependent on achieving and maintaining therapeutic concentrations of the drug at the site of action.

Preclinical pharmacokinetic studies are a cornerstone of drug development, providing essential information on a drug candidate's ADME properties.[4] These studies, conducted in various animal models, are crucial for:

  • Establishing a Dose-Response Relationship: Understanding the relationship between the administered dose and the resulting plasma and tissue concentrations is fundamental to selecting appropriate doses for efficacy and toxicology studies.

  • Predicting Human Pharmacokinetics: Animal pharmacokinetic data, when appropriately scaled, can provide initial estimates of the drug's behavior in humans, guiding first-in-human dose selection.

  • Identifying Potential Drug-Drug Interactions: In vitro and in vivo studies in animal models can help to identify the enzymes responsible for a drug's metabolism, allowing for the prediction of potential interactions with co-administered medications.

  • Assessing Safety Margins: By correlating pharmacokinetic parameters with toxicological findings, a therapeutic window can be established, ensuring that efficacious doses are also safe.

This guide will delve into the specific pharmacokinetic characteristics of vicriviroc as determined in key preclinical species, providing a detailed analysis of its journey through the body.

Absorption and Bioavailability: A Promising Oral Candidate

A key objective in the development of antiretroviral therapies is patient adherence, which is significantly enhanced by convenient oral dosing regimens. Preclinical studies demonstrated that vicriviroc possesses excellent oral absorption and bioavailability in both rodent and non-rodent species.

High Oral Absorption and Bioavailability in Rats and Monkeys

In vivo studies in male rats and fasted male cynomolgus monkeys revealed near-complete absorption and high oral bioavailability of vicriviroc.[1][5][6] This is a highly desirable characteristic for an orally administered drug, as it ensures that a substantial fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect.

ParameterRat (10 mg/kg)Monkey (2 mg/kg)Source
Route of Administration Oral / IntravenousOral / Intravenous[1][6]
Absorption (%) 100 ± 1595 ± 14[1][6]
Oral Bioavailability (%) 100 ± 5489 ± 13[1][6]
Cmax (µM) Not Specified1.3[1][5][6]
Plasma Half-life (T½) (hours) Not Specified3.4[1][5]

The maximum plasma concentration (Cmax) of 1.3 µM achieved in monkeys at a 2 mg/kg dose is noteworthy, as this concentration is approximately 200-fold greater than the mean in vitro 90% effective concentration (EC90) required for antiviral activity.[1][5][6] This suggests a wide therapeutic margin and the potential for achieving sustained antiviral efficacy with oral dosing. The somewhat shorter plasma half-life of 3.4 hours in monkeys compared to its predecessor, SCH-C (6 hours), was also noted.[1][5]

Distribution: Reaching the Target

The distribution of a drug throughout the body determines its concentration at the site of action and potential off-target tissues. While specific tissue distribution studies for vicriviroc are not extensively detailed in the provided search results, insights can be gleaned from protein binding data and studies on similar CCR5 antagonists.

Plasma Protein Binding

Vicriviroc exhibits moderate binding to plasma proteins, with approximately 16% of the compound remaining unbound in human plasma.[5] This level of protein binding is not anticipated to have a significant impact on the in vivo antiviral efficacy of the compound.[5]

Insights from a Related CCR5 Antagonist

Studies with the radiolabeled CCR5 antagonist aplaviroc in rats and monkeys showed good distribution to tissues, with significantly higher concentrations of radioactivity in the liver compared to the blood.[7] This was consistent with its interaction with the organic anion transport protein 1B1.[7] While direct evidence for vicriviroc is pending, this provides a plausible model for its distribution pattern, suggesting potential for accumulation in tissues expressing relevant transporters.

Metabolism: The Role of Cytochrome P450

The metabolic fate of a drug is a critical determinant of its duration of action and potential for drug-drug interactions. Vicriviroc is primarily metabolized by the cytochrome P450 (CYP) enzyme system.

Major Metabolizing Enzymes

In vitro studies using human liver microsomes have identified CYP3A4/5 and CYP2C9 as the primary enzymes responsible for the metabolism of vicriviroc.[3]

Identified Human Metabolites

Known human metabolites of vicriviroc include:

  • N-Desalkylvicriviroc

  • O-Desmethylvicriviroc

  • Vicriviroc N-oxide[8]

The identification of these metabolites suggests that the metabolic pathways for vicriviroc involve N-dealkylation, O-demethylation, and N-oxidation.

Vicriviroc Vicriviroc NDesalkylvicriviroc N-Desalkylvicriviroc Vicriviroc->NDesalkylvicriviroc N-dealkylation (CYP3A4/5, CYP2C9) ODesmethylvicriviroc O-Desmethylvicriviroc Vicriviroc->ODesmethylvicriviroc O-demethylation (CYP3A4/5, CYP2C9) Vicriviroc_N_oxide Vicriviroc N-oxide Vicriviroc->Vicriviroc_N_oxide N-oxidation (CYP3A4/5, CYP2C9)

Figure 1: Proposed metabolic pathways of vicriviroc.

Importantly, vicriviroc was not found to be an inhibitor of key drug-metabolizing enzymes, including CYP3A4 and CYP2C9.[1][5] This low potential for enzyme inhibition suggests a reduced likelihood of clinically significant drug-drug interactions when vicriviroc is co-administered with other medications metabolized by these pathways.[1][5]

Excretion: The Final Journey

Based on data from other CCR5 antagonists, such as aplaviroc, which is primarily eliminated in the feces as both the parent drug and its metabolites, it is plausible that vicriviroc follows a similar excretion pathway.[7] Biliary excretion is often a significant route of elimination for compounds with the physicochemical properties of vicriviroc.

Experimental Protocols: A Guide to Preclinical Pharmacokinetic Assessment

The following protocols are representative of the methodologies employed in the preclinical pharmacokinetic evaluation of vicriviroc and can serve as a guide for designing similar studies.

Animal Models
  • Rat Studies: Male rats (e.g., Sprague-Dawley) are commonly used. Studies typically involve groups of at least three animals per dose group and route of administration.[1][6]

  • Monkey Studies: Fasted male cynomolgus monkeys are a standard non-rodent species for pharmacokinetic studies.[1][6]

Dosing and Formulation
  • Drug Substance: For quantitative ADME studies, radiolabeled vicriviroc (e.g., [3H]vicriviroc) is often utilized for accurate measurement of total drug-related material.[1][6]

  • Intravenous (IV) Administration:

    • Dose: 10 mg/kg for rats; 2 mg/kg for monkeys.[1][6]

    • Formulation: A common vehicle for IV administration is 20% hydroxypropyl-β-cyclodextrin in a suitable buffer.[1][6]

  • Oral (PO) Administration:

    • Dose: 10 mg/kg for rats; 2 mg/kg for monkeys (administered via oral gavage).[1][6]

    • Formulation: For oral administration, vicriviroc can be suspended in a vehicle such as 0.4% methylcellulose.[1][6]

cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., >3 days) Formulation_Preparation Drug Formulation (IV and PO) Animal_Acclimatization->Formulation_Preparation Dosing Dosing (IV or PO) Formulation_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis Sample Analysis (LC-MS/MS or LSC) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Sample_Analysis->PK_Analysis

Figure 2: A typical workflow for a preclinical pharmacokinetic study.

Sample Collection and Analysis
  • Matrix: Plasma is the primary biological matrix for pharmacokinetic analysis.[1][6]

  • Time Points: Following drug administration, blood samples are collected at various time points over a 24-hour period to adequately define the concentration-time profile.[1]

  • Analytical Method:

    • For studies using radiolabeled compounds, liquid scintillation counting (LSC) is a primary method for quantifying total radioactivity.[6]

    • For quantifying the parent drug specifically, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.

Detailed Protocol: Quantification of Vicriviroc in Plasma by LC-MS/MS

The following is a representative, detailed protocol for the quantification of vicriviroc in animal plasma using LC-MS/MS, based on established bioanalytical methods for similar antiretroviral drugs.

Objective: To accurately and precisely quantify vicriviroc concentrations in plasma samples from preclinical species.

Materials:

  • Vicriviroc reference standard

  • Stable isotope-labeled internal standard (e.g., Vicriviroc-d6)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control animal plasma (rat, monkey, dog)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of vicriviroc and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO).

    • Serially dilute the vicriviroc stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations by spiking into control plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (standard, QC, or unknown), add 150 µL of ACN containing the internal standard.

    • Vortex mix for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate vicriviroc from endogenous plasma components.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 2-5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for vicriviroc and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for vicriviroc and the IS.

    • Calculate the peak area ratio of vicriviroc to the IS.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentrations of vicriviroc in the QC and unknown samples from the calibration curve.

Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion: A Favorable Preclinical Profile

The preclinical pharmacokinetic data for vicriviroc hydrochloride in rats and monkeys demonstrate properties that are highly favorable for an orally administered antiretroviral agent. Its excellent oral absorption and bioavailability, coupled with plasma concentrations that far exceed the required therapeutic levels, underscore its potential for effective viral suppression.[1][5][6] The metabolism of vicriviroc is well-characterized, and its low potential for drug-drug interactions is a significant advantage in the context of combination antiretroviral therapy.

While further studies would be beneficial to fully elucidate the tissue distribution and excretion pathways in various animal models, the existing data provide a strong foundation for understanding the in vivo behavior of vicriviroc. The experimental protocols and analytical methodologies outlined in this guide offer a practical framework for researchers engaged in the preclinical development of vicriviroc and other novel CCR5 antagonists. The comprehensive understanding of its pharmacokinetic profile is essential for the continued exploration of vicriviroc's therapeutic potential.

References

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

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  • Steel, H. M., et al. (2008). Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140). Antimicrobial Agents and Chemotherapy, 52(4), 1283–1291. [Link]

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Foundational

in vitro efficacy of vicriviroc hydrochloride against viral entry

An In-Depth Technical Guide to the In Vitro Efficacy of Vicriviroc Hydrochloride Against HIV-1 Entry Abstract This technical guide provides a comprehensive examination of the in vitro efficacy of vicriviroc hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Efficacy of Vicriviroc Hydrochloride Against HIV-1 Entry

Abstract

This technical guide provides a comprehensive examination of the in vitro efficacy of vicriviroc hydrochloride, a potent C-C chemokine receptor type 5 (CCR5) antagonist developed for the treatment of HIV-1 infection. We delve into the molecular mechanism of vicriviroc as an allosteric inhibitor of viral entry, detail the essential experimental protocols for its evaluation, present key quantitative data on its antiviral potency, and discuss the mechanisms of viral resistance. This document is intended for researchers, virologists, and drug development professionals engaged in the study of antiretroviral agents.

Introduction: Targeting the Gateway

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is the first critical step in its replication cycle, making it a prime target for therapeutic intervention. Unlike traditional antiretrovirals that act after the virus has already infected a cell, entry inhibitors block the virus at the cell surface.[1] HIV-1 entry is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[2] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, which for the majority of transmitted HIV-1 strains (R5-tropic viruses), is CCR5.[1][2]

Vicriviroc (formerly SCH 417690) is a small-molecule antagonist of the CCR5 coreceptor.[3] By effectively barring this "gateway," vicriviroc prevents the fusion of the viral and cellular membranes, thus inhibiting infection. This guide will explore the precise mechanism and the methodologies used to quantify this potent antiviral activity in vitro.

Mechanism of Action: Allosteric Blockade of CCR5

Vicriviroc functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[1][2][3] This mode of action is distinct from competitive antagonists that would vie for the same binding site as the natural ligands (chemokines like RANTES) or the virus itself.

Instead, vicriviroc binds with high affinity to a hydrophobic pocket located between the transmembrane helices of the CCR5 protein, near the extracellular surface.[1][3] This binding event induces a significant conformational change in the extracellular loops of the CCR5 receptor.[2] The altered conformation is no longer recognized by the HIV-1 gp120 protein, effectively preventing the coreceptor binding step and halting the viral entry process.[3] Because vicriviroc does not compete with the natural chemokine ligands, it inhibits viral entry without necessarily blocking the natural signaling functions of the receptor, although it does act as a functional antagonist to chemokine-induced signaling.[4][5]

cluster_0 HIV-1 Entry (R5-Tropic) cluster_1 Vicriviroc Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Binding CCR5 CCR5 Coreceptor gp120->CCR5 3. Coreceptor Binding CD4->gp120 2. gp120 Conformational Change gp41 gp41 CCR5->gp41 4. gp41 Unfolds Fusion Membrane Fusion gp41->Fusion 5. Viral & Cell Membranes Fuse Vicriviroc Vicriviroc CCR5_Inhibited CCR5 (Altered Conformation) Vicriviroc->CCR5_Inhibited Binds to Transmembrane Pocket Binding_Blocked Binding Blocked gp120_2 gp120 gp120_2->CCR5_Inhibited

Fig. 1: Mechanism of HIV-1 entry and vicriviroc inhibition.

Quantifying Efficacy: In Vitro Antiviral Assays

The cornerstone of evaluating an entry inhibitor's efficacy is the in vitro antiviral assay. These systems are designed to measure the concentration of the compound required to inhibit viral replication by 50% (IC50) or 90% (IC90). For vicriviroc, two primary types of assays are fundamental: single-cycle infectivity assays using reporter cell lines and multi-cycle replication assays in primary human cells.

Single-Cycle Infectivity Assay (Pseudovirus/TZM-bl)

This is the most common high-throughput method for assessing entry inhibitor potency. It offers high reproducibility, speed, and safety.

Causality and Experimental Choices:

  • Env-Pseudotyped Virus: To focus solely on the entry process, replication-defective HIV-1 particles are generated. These "pseudoviruses" carry the envelope proteins (gp120/gp41) from a specific HIV-1 strain on an HIV-1 backbone that lacks a functional env gene but contains a reporter gene like luciferase.[6] This design ensures that only a single round of infection can occur, meaning the measured reporter signal is directly proportional to the success of the initial entry event.

  • TZM-bl Reporter Cell Line: This engineered HeLa cell line is the workhorse for HIV-1 entry studies.[7] It is chosen because it expresses high levels of CD4, CXCR4, and CCR5, making it susceptible to a wide range of HIV-1 strains.[8] Crucially, it contains an integrated firefly luciferase gene under the control of the HIV-1 LTR promoter.[7] When the virus successfully enters and its Tat protein is expressed, the LTR is activated, driving luciferase production. This provides a highly sensitive and quantitative luminescent readout of infection.[9][10]

  • DEAE-Dextran: This polycation is often included to enhance the infectivity of pseudoviruses by neutralizing the negative charge on the cell and virus surfaces, thereby facilitating interaction.[7][10]

cluster_workflow TZM-bl Single-Cycle Assay Workflow A 1. Seed TZM-bl cells in 96-well plates (1x10^4 cells/well) B 2. Incubate 24h at 37°C, 5% CO2 A->B E 5. Add Vicriviroc/virus mixture to TZM-bl cells B->E C 3. Prepare serial dilutions of Vicriviroc D 4. Pre-incubate Vicriviroc dilutions with pseudovirus (e.g., 1 hour) C->D D->E F 6. Incubate 48h at 37°C, 5% CO2 E->F G 7. Lyse cells and add luciferase substrate F->G H 8. Measure luminescence (Relative Light Units - RLU) G->H I 9. Calculate % Inhibition and determine IC50 H->I

Fig. 2: Standard workflow for a TZM-bl infectivity assay.
  • Cell Seeding: Seed TZM-bl cells into a 96-well flat-bottom tissue culture plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + antibiotics). Incubate for 24 hours at 37°C, 5% CO₂.[11]

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of vicriviroc hydrochloride in growth medium. A typical starting concentration might be 1 µM. Also, prepare a "no drug" virus control and a "no virus" cell control.

  • Infection: Thaw a pre-titered aliquot of Env-pseudotyped HIV-1. Dilute the virus in growth medium containing DEAE-Dextran (concentration to be optimized, e.g., 15-30 µg/mL) to a concentration that will yield approximately 100,000 to 500,000 Relative Light Units (RLU) in the assay.[8][10]

  • Treatment and Infection: Remove the culture medium from the TZM-bl cells. Add 100 µL of the diluted vicriviroc to the appropriate wells. Immediately add 100 µL of the diluted virus to each well (except for the cell control wells). The final volume will be 200 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂. This allows for viral entry, integration, Tat production, and subsequent luciferase expression.[11]

  • Lysis and Readout: Remove 100 µL of supernatant from each well. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Incubate for at least 2 minutes at room temperature to ensure complete cell lysis.[7]

  • Data Acquisition: Transfer 150 µL of the lysate to a corresponding 96-well black plate and measure luminescence using a luminometer.[10]

  • Data Analysis: Calculate the percent inhibition for each vicriviroc concentration relative to the virus control wells (after subtracting the background from cell-only wells). Plot the percent inhibition versus the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Multi-Cycle Replication Assay (PBMC)

To assess antiviral activity in a more physiologically relevant context, assays are performed using primary human peripheral blood mononuclear cells (PBMCs), which include the natural target cells for HIV-1.

Causality and Experimental Choices:

  • Primary Cells: PBMCs are isolated from healthy human donors. Unlike immortalized cell lines, they represent the complex cellular environment the virus encounters in vivo.[12][13]

  • Phytohemagglutinin (PHA) Stimulation: Resting T-cells are not highly permissive to HIV-1 infection. PBMCs are stimulated with a mitogen like PHA and cultured with Interleukin-2 (IL-2) to activate the T-cells, upregulating the expression of HIV receptors and rendering them susceptible to infection.[14][15]

  • Replication-Competent Virus: These assays use replication-competent HIV-1 strains. The readout measures the accumulation of viral products (like the p24 capsid antigen) in the culture supernatant over several days, providing a measure of the drug's ability to suppress multiple rounds of viral replication.[14]

  • PBMC Isolation: Isolate PBMCs from whole blood from healthy, HIV-negative donors using Ficoll-Hypaque density gradient centrifugation.[13]

  • Cell Stimulation: Resuspend the isolated PBMCs at 2 x 10⁶ cells/mL in RPMI 1640 medium (supplemented with 10% FBS, antibiotics, and 20 U/mL IL-2) containing 3-5 µg/mL PHA. Incubate for 2-3 days at 37°C, 5% CO₂.[15]

  • Assay Setup: Wash the PHA-stimulated PBMCs to remove the mitogen and resuspend in fresh IL-2-containing medium. Plate the cells in a 96-well round-bottom plate at 2 x 10⁵ cells/well.

  • Treatment and Infection: Add serial dilutions of vicriviroc to the cells. Infect the cells with a replication-competent R5-tropic HIV-1 strain at a low multiplicity of infection (e.g., 0.01).

  • Culture Maintenance: Incubate the plates at 37°C, 5% CO₂. Every 2-3 days, collect approximately half of the culture supernatant for analysis and replace it with fresh medium containing the appropriate concentration of vicriviroc and IL-2.

  • Readout: The collected supernatant is assayed for HIV-1 p24 antigen concentration using a commercial ELISA kit.[13] The assay is typically run for 7 to 10 days.

  • Data Analysis: The p24 concentration is plotted over time for each vicriviroc concentration. The IC50 is calculated based on the drug concentration that inhibits the peak p24 production by 50% compared to the no-drug control.

Summary of In Vitro Efficacy

Vicriviroc demonstrates potent antiviral activity against a broad range of R5-tropic HIV-1 isolates, including various subtypes and strains resistant to other classes of antiretroviral drugs.[5][16]

Parameter Value Assay System Reference
IC50 (R5 HIV-1 Strains) 1.58 ng/mL (~2.7 nM)Not Specified[17]
IC90 (R5 HIV-1 Strains) 10 ng/mL (~17 nM)Not Specified[17]
IC50 (RANTES-induced GTPγS) 4.2 ± 1.3 nMGTPγS Binding Assay[5]
Activity vs. Other Classes Additive to SynergisticIn Vitro Infection System[16]
Activity vs. RT/PI/Fusion Inhibitor-Resistant Strains Potent Activity RetainedRecombinant Virus Assays[16]

Table 1: Summary of Vicriviroc In Vitro Potency. This table presents key efficacy values derived from various in vitro assays, demonstrating potent nanomolar activity and a favorable profile for combination therapy.

Mechanisms of Resistance

The primary mechanism of resistance to vicriviroc does not typically involve a switch in coreceptor usage from CCR5 to CXCR4 (tropism switch), although this can occur.[1][18] More commonly, resistance emerges from specific mutations within the V3 loop of the viral envelope glycoprotein, gp120.[19][20]

These mutations allow the virus to gain the ability to recognize and use the vicriviroc-bound conformation of the CCR5 receptor for entry.[21] Essentially, the virus adapts to use the "locked" gate. This resistance pathway often involves an increased reliance on interactions between gp120 and the N-terminus of the CCR5 receptor.[19][22] Common resistance-associated mutations have been identified in the V3 loop and C4 region of gp120.[19][20] Phenotypic resistance is characterized in vitro by a decrease in the maximal percentage of inhibition (MPI), resulting in a plateau on the dose-response curve at less than 100% inhibition.[18][23]

cluster_resistance Logic of Resistance Development A Wild-Type R5 Virus (Sensitive to Vicriviroc) B Vicriviroc Drug Pressure (Blocks entry via native CCR5) A->B C Selection of gp120 V3 Loop Mutations B->C Selective Force D Resistant Virus Emerges C->D Leads to E Resistant virus can now bind to Vicriviroc-CCR5 complex D->E

Fig. 3: Logical pathway for the evolution of vicriviroc resistance.

Conclusion

Vicriviroc hydrochloride is a potent allosteric antagonist of CCR5 that effectively blocks the entry of R5-tropic HIV-1 in vitro. Its efficacy can be reliably and robustly quantified using standardized single-cycle pseudovirus assays in TZM-bl cells and confirmed in more physiologically relevant multi-cycle replication assays using primary human PBMCs. These assays demonstrate that vicriviroc exhibits nanomolar potency against a wide array of HIV-1 isolates, including those resistant to other antiretroviral classes, and works synergistically with them.[5][16] While resistance can emerge through adaptive mutations in the viral envelope, understanding these pathways is crucial for the strategic development and deployment of CCR5 antagonists in clinical settings. The methodologies described herein form the foundation for the preclinical evaluation of vicriviroc and other next-generation HIV-1 entry inhibitors.

References

  • Vicriviroc - wikidoc. (2015, August 20). wikidoc. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. ResearchGate. [Link]

  • Pugach, P., et al. (2009). Structure-Function Analysis of Human Immunodeficiency Virus Type 1 gp120 Amino Acid Mutations Associated with Resistance to the CCR5 Coreceptor Antagonist Vicriviroc. ASM Journals. [Link]

  • Wojcik, L., et al. (2005). In Vitro Anti-HIV-1 Activity of Vicriviroc (SCH 417690) in Combination With Other Antiretroviral Drugs and Against Resistant HIV-1 Strains. NATAP. [Link]

  • Pugach, P., et al. (2009). Structure-function analysis of human immunodeficiency virus type 1 gp120 amino acid mutations associated with resistance to the CCR5 coreceptor antagonist vicriviroc. PubMed. [Link]

  • O'Laughlin, K., et al. (2010). Clinical resistance to vicriviroc through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5. PubMed. [Link]

  • p24 ELISA and HIV-1 infectivity assay (TZM-bl). Bio-protocol. [Link]

  • Wilkin, T., et al. (2010). Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients. PMC. [Link]

  • Gulick, R. M., et al. (2007). Phase 2 study of the safety and efficacy of vicriviroc, a CCR5 inhibitor, in HIV-1-Infected, treatment-experienced patients: AIDS clinical trials group 5211. PubMed. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. PMC. [Link]

  • Gulick, R. M., et al. (2007). Phase 2 Study of the Safety and Efficacy of Vicriviroc, a CCR5 Inhibitor, in HIV-1-Infected, Treatment-Experienced Patients: AIDS Clinical Trials Group 5211. The Journal of Infectious Diseases. [Link]

  • Cassol, S., et al. (1991). Isolation of HIV-1 and Titration of Infected Peripheral Blood Mononuclear Cells by Microculture. SpringerLink. [Link]

  • Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (2025). Duke University. [Link]

  • Tsibris, A. M., et al. (2010). Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate. PMC. [Link]

  • Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. Duke University. [Link]

  • Fletcher, C. V., et al. (2010). PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211). PMC. [Link]

  • Miyauchi, K., et al. (2017). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. PMC. [Link]

  • Roche, M., et al. (2013). V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc. PMC. [Link]

  • Atchison, R. E., et al. (2001). Culturing of human peripheral blood cells reveals unsuspected lymphocyte responses relevant to HIV disease. PNAS. [Link]

  • HIV QUALITATIVE PBMC MACROCOCULTURE ASSAY. University of Washington. [Link]

  • Kadelka, C., et al. (2016). A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells. PMC. [Link]

  • El-Gedaily, A., et al. (2002). HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection. PMC. [Link]

  • Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. (2014). Duke University. [Link]

  • Sarzotti-Kelsoe, M., et al. (2009). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. PMC. [Link]

  • Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses. (2025). Duke University. [Link]

  • Shafer, R. W. (2008). HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART. Stanford University. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Vicriviroc Hydrochloride Binding to CCR5

Executive Summary Vicriviroc, a potent allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant class of antiretroviral agents that inhibit HIV-1 entry. A profound understanding of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicriviroc, a potent allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant class of antiretroviral agents that inhibit HIV-1 entry. A profound understanding of the forces driving its interaction with CCR5 is paramount for the rational design of next-generation therapeutics. This technical guide provides a comprehensive examination of the thermodynamic principles governing the binding of vicriviroc hydrochloride to its target. While direct experimental quantification of the enthalpic and entropic contributions for vicriviroc is not extensively documented in publicly accessible literature, this guide establishes a robust theoretical framework for its thermodynamic signature. We delve into the molecular mechanism of allosteric inhibition, present detailed experimental protocols for determining binding thermodynamics and kinetics, and contextualize the functional consequences of this high-affinity interaction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the biophysical principles underpinning this important drug-receptor system.

Introduction: Vicriviroc and the CCR5 Target

Vicriviroc (formerly SCH 417690) is a small-molecule pyrimidine-based compound that acts as a potent and selective antagonist of the CCR5 receptor.[1] CCR5 is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in the immune system by regulating leukocyte chemotaxis in response to its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2][3] Critically, CCR5 also serves as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, facilitating the entry of the virus into host cells like T-cells and macrophages.[2][4]

The HIV-1 entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1][4] The subsequent interaction between gp120 and CCR5 mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[4] Vicriviroc functions by obstructing this critical gp120-CCR5 interaction, thereby acting as a potent entry inhibitor.[1][4]

Molecular Mechanism of Allosteric Antagonism

Unlike the natural chemokine ligands that bind to the extracellular domains of CCR5, vicriviroc operates through a noncompetitive, allosteric mechanism.[1][4] This distinction is fundamental to understanding its thermodynamic properties.

2.1. Binding to a Transmembrane Hydrophobic Pocket

The core of vicriviroc's mechanism is its high-affinity binding to a distinct hydrophobic pocket located between the transmembrane (TM) helices of the CCR5 protein, near the extracellular surface.[1][4] This binding site is separate from the orthosteric site used by endogenous chemokines and the HIV-1 gp120 protein. This mode of action classifies vicriviroc as an allosteric inhibitor, as it modulates the receptor's function from a site other than the primary active site.[4]

2.2. Induction of a Non-permissive Conformational State

Upon binding to this allosteric site, vicriviroc induces a significant conformational change in the extracellular loops of the CCR5 receptor.[1][4] This structural rearrangement stabilizes the receptor in an "inactive" conformation that is no longer recognized by the CD4-bound gp120 glycoprotein.[4] By locking CCR5 in this non-permissive state, vicriviroc effectively prevents the crucial second step of viral attachment, thereby halting the HIV-1 entry cascade.[4]

cluster_0 Vicriviroc's Allosteric Mechanism Vicriviroc Vicriviroc CCR5_TM CCR5 Transmembrane Hydrophobic Pocket Vicriviroc->CCR5_TM Binds to CCR5_ECL CCR5 Extracellular Loops (Active) CCR5_Inactive CCR5 (Inactive Conformation) CCR5_ECL->CCR5_Inactive Induces Conformational Change No_Binding No Interaction gp120 HIV-1 gp120 gp120->CCR5_Inactive

Caption: Vicriviroc binds to a transmembrane pocket, inducing a conformational change in CCR5.

Thermodynamic Principles of Vicriviroc-CCR5 Interaction

The binding of a ligand to its receptor is governed by fundamental thermodynamic principles. The overall binding affinity is determined by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation:

ΔG = ΔH - TΔS

Where T is the absolute temperature.

  • Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous binding process. The magnitude of ΔG is directly related to the binding affinity (Kd).

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative (exothermic) ΔH typically reflects the formation of favorable non-covalent interactions such as hydrogen bonds and van der Waals forces.

  • Entropy (ΔS): Represents the change in the randomness or disorder of the system. A positive (favorable) ΔS is often driven by the release of ordered water molecules from the binding surfaces (the hydrophobic effect) and can also be influenced by changes in the conformational flexibility of the ligand and protein.

3.1. Expected Thermodynamic Signature of Vicriviroc Binding

  • Favorable Enthalpy (Negative ΔH): The binding of vicriviroc within a well-defined hydrophobic pocket, likely involving specific hydrogen bonds and numerous van der Waals contacts with the transmembrane helices, would be expected to result in a significant, favorable (negative) enthalpy change.

  • Unfavorable Entropy (Negative ΔS): The high-affinity, specific binding of vicriviroc into a constrained pocket would restrict its rotational and translational freedom, leading to an unfavorable (negative) conformational entropy change for the ligand. Furthermore, the allosteric mechanism involves inducing a more ordered, specific "inactive" conformation in the receptor, which would also contribute to an unfavorable entropy change for the protein.

  • Dominant Driving Force: For many high-affinity small molecule inhibitors that fit into well-defined pockets, the binding is often enthalpy-driven. The large, favorable ΔH from specific interactions overcomes the unfavorable entropic cost of ordering the system, resulting in a highly negative ΔG and thus high affinity. The hydrophobic nature of the binding pocket also suggests a potential favorable entropic contribution from the displacement of water molecules, though this may be outweighed by the loss of conformational freedom.

This balance between enthalpy and entropy is a hallmark of highly optimized drug-receptor interactions.

Experimental Methodologies for Characterizing Vicriviroc-CCR5 Binding

A multi-faceted experimental approach is required to fully characterize the binding properties of vicriviroc. This includes direct measurement of thermodynamic and kinetic parameters, as well as functional assays to confirm its antagonist activity.

4.1. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for determining the complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released or absorbed during the binding event.

Detailed ITC Protocol:
  • Preparation of Reagents:

    • Prepare a purified, solubilized, and stable preparation of CCR5. This is a critical and challenging step for a multi-pass transmembrane protein. The receptor should be in a suitable buffer (e.g., phosphate or HEPES buffer) containing a mild detergent (e.g., DDM, LMNG).

    • Prepare a concentrated stock solution of vicriviroc hydrochloride in the exact same buffer used for the protein to minimize heats of dilution.

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C). Multiple experiments at different temperatures are required to determine the heat capacity change (ΔCp).

    • Load the CCR5 solution into the sample cell (typically ~200-1400 µL).

    • Load the vicriviroc solution into the injection syringe (typically ~40-250 µL). The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.

  • Titration Experiment:

    • Perform a series of small, precisely controlled injections (e.g., 1-10 µL) of the vicriviroc solution into the CCR5 solution while stirring.

    • The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell, recording the heat change after each injection.

    • Continue injections until the binding sites on the CCR5 are saturated and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to directly determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the Kd and ΔH values using the equation ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

cluster_1 Isothermal Titration Calorimetry (ITC) Workflow Prep 1. Prepare & Degas CCR5 (Cell) & Vicriviroc (Syringe) Load 2. Load Reagents into Calorimeter Prep->Load Titrate 3. Inject Vicriviroc into CCR5 Solution Load->Titrate Measure 4. Measure Heat Change per Injection Titrate->Measure Analyze 5. Integrate Peaks & Fit Binding Isotherm Measure->Analyze Result Thermodynamic Parameters (Kd, ΔH, ΔS, n) Analyze->Result

Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.

4.2. Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time. It measures the association (kon) and dissociation (koff) rates of a ligand binding to an immobilized protein.

Detailed SPR Protocol:
  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling or an NTA chip for His-tagged protein capture).

    • Immobilize purified, solubilized CCR5 onto the sensor chip surface. This can be achieved via covalent linkage (e.g., amine coupling) or capture methods. A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of vicriviroc hydrochloride in a suitable running buffer (e.g., HBS-P+ with detergent).

  • Binding Measurement:

    • Flow the running buffer over the sensor and reference surfaces until a stable baseline is achieved.

    • Inject the lowest concentration of vicriviroc over both flow cells for a defined period (association phase), allowing binding to occur.

    • Switch back to flowing only the running buffer over the surfaces (dissociation phase) and monitor the decrease in signal as vicriviroc dissociates.

    • After the dissociation phase, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat the injection cycle with increasing concentrations of vicriviroc.

  • Data Analysis:

    • For each concentration, subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio koff / kon.

4.3. Functional Antagonism Assays

These cell-based assays are crucial to confirm that vicriviroc's binding translates into functional inhibition of CCR5 signaling.

Protocol for Calcium Flux Assay:
  • Cell Preparation: Culture a cell line stably expressing CCR5 (e.g., U-87-CCR5 cells) to an appropriate density.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Compound Incubation: Pre-incubate the dye-loaded cells with serial dilutions of vicriviroc hydrochloride for a specified period.

  • Agonist Stimulation: Add a CCR5 agonist, such as RANTES (CCL5), to stimulate the cells.

  • Signal Detection: Immediately measure the change in fluorescence intensity using a plate reader with fluorescence detection capabilities (e.g., a FLIPR).

  • Analysis: Quantify the inhibition of the agonist-induced calcium signal at each vicriviroc concentration and calculate the IC50 value (the concentration of vicriviroc that inhibits 50% of the maximal response).[5][6]

Functional Consequences of Vicriviroc Binding: Inhibition of CCR5 Signaling

The binding of vicriviroc to its allosteric site not only blocks HIV-1 entry but also prevents the natural chemokine ligands from activating the receptor. This confirms its status as a true functional antagonist.[5][6] Upon chemokine binding, CCR5 typically couples to intracellular heterotrimeric G proteins (primarily of the Gαi subtype), initiating a cascade of downstream signaling events.[2][3][7]

Key signaling events inhibited by vicriviroc include:

  • G-protein activation: Prevents the exchange of GDP for GTP on the Gαi subunit.[5]

  • Inhibition of Calcium Mobilization: Blocks the G protein-mediated activation of phospholipase C (PLC), which in turn prevents the generation of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.[3][5]

  • Inhibition of Chemotaxis: Prevents the directed migration of immune cells towards a chemokine gradient, a primary function of CCR5.[5][6]

cluster_2 CCR5 Signaling Pathway and Vicriviroc Inhibition Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binds Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds & Locks Inactive State Inhibition INHIBITION G_Protein Gαi/βγ CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Chemotaxis Chemotaxis G_Protein->Chemotaxis IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca_Store Intracellular Ca²⁺ Store IP3->Ca_Store Activates Ca_Release ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Release Inhibition->G_Protein

Caption: Vicriviroc binding to CCR5 prevents G-protein activation and downstream signaling.

Quantitative Data Summary

While a complete thermodynamic profile is pending in the literature, binding affinity and kinetic data provide valuable quantitative insights into the potency of vicriviroc and related compounds.

CompoundParameterValueMethodReference
Vicriviroc Kd0.40 ± 0.02 nMRadioligand Binding[8]
t1/2 (dissociation)12 ± 1.2 hoursRadioligand Binding[8]
IC50 (GTPγS)4.2 ± 1.3 nMGTPγS Assay[5]
Maraviroc Kd0.18 ± 0.02 nMRadioligand Binding[8]
t1/2 (dissociation)7.5 ± 0.7 hoursRadioligand Binding[8]
SCH-C Kd1.25 ± 0.55 nMRadioligand Binding[5]
IC50 (GTPγS)10 ± 1.2 nMGTPγS Assay[5]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. IC50 (half-maximal inhibitory concentration) measures functional potency.

Conclusion

Vicriviroc hydrochloride exemplifies a highly optimized allosteric antagonist, achieving potent inhibition of CCR5 through high-affinity binding to a transmembrane pocket. This interaction stabilizes an inactive receptor conformation, effectively blocking both HIV-1 entry and endogenous chemokine signaling. While direct experimental measurement of its binding thermodynamics remains an area for future research, the principles of its molecular mechanism suggest an enthalpy-driven interaction, characteristic of specific, high-affinity drug binding. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to perform such characterizations, not only for vicriviroc but for the broader class of GPCR allosteric modulators. A comprehensive understanding of the thermodynamic forces at play is indispensable for advancing the field of structure-based drug design and developing new antiretroviral agents with improved potency and pharmacokinetic profiles.

References

  • Vicriviroc - Wikipedia. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. ResearchGate. [Link]

  • Gonsiorek, W., et al. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. NATAP. [Link]

  • Bao, L., et al. (2013). CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA. American Journal of Physiology-Cell Physiology, 304(1), C11-C22. [Link]

  • CCR5 Signaling in Macrophages. QIAGEN. [Link]

  • VICRIVIROC. Inxight Drugs. [Link]

  • Diagram of CCR5 molecule and its signaling pathways. ResearchGate. [Link]

  • Oppermann, M. (2004). Chemokine receptor CCR5: insights into structure, function, and regulation. Cellular and Molecular Life Sciences, 61(23), 2930-2943. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note &amp; Protocol: Preparation and Dissolution of Vicriviroc Hydrochloride for In Vitro Assays

Executive Summary Vicriviroc hydrochloride (SCH-417690; CAS: 541503-48-4) is a highly potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1][2]. Originally developed and evaluated in clinical tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicriviroc hydrochloride (SCH-417690; CAS: 541503-48-4) is a highly potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1][2]. Originally developed and evaluated in clinical trials as an HIV-1 entry inhibitor, Vicriviroc binds to the transmembrane cavity of CCR5, inducing an allosteric conformational change that prevents the HIV-1 gp120 envelope glycoprotein from engaging the receptor[1][3].

For researchers conducting in vitro viral infectivity assays, calcium flux assays, or GTPγS exchange assays, achieving complete dissolution and maintaining the structural integrity of Vicriviroc is paramount. This application note provides a self-validating, step-by-step methodology for formulating Vicriviroc hydrochloride stock solutions and working dilutions, ensuring maximum bioavailability while mitigating solvent-induced cellular toxicity.

Causality in Solvent Selection & Assay Design

The "Why" Behind the Protocol
  • Solvent Selection (Anhydrous DMSO): Vicriviroc is a lipophilic molecule designed to lodge into the hydrophobic pockets of the CCR5 receptor[1]. While the hydrochloride salt form offers marginal improvements in aqueous solubility compared to the free base, dissolving the compound directly in aqueous assay buffers often leads to micro-precipitation. This artificially lowers the effective concentration of the drug, skewing IC50 and EC50 calculations. Anhydrous Dimethyl Sulfoxide (DMSO) prevents compound aggregation and ensures single-molecule dispersion.

  • Aliquoting Strategy: Repeated freeze-thaw cycles introduce atmospheric moisture into the stock solution. Moisture drives hydrolysis and localized precipitation. Single-use aliquots are mandatory to preserve the pharmacological potency of the compound over time.

  • DMSO Concentration Limits: DMSO is inherently toxic to primary peripheral blood mononuclear cells (PBMCs) and U87-R5 cell lines commonly used in HIV-1 assays[4]. Furthermore, high concentrations of DMSO can artificially alter cell membrane permeability, confounding viral entry dynamics. The final DMSO concentration in the culture media must be strictly maintained at or below 0.1% (v/v) .

Mandatory Visualizations

Mechanism of Action

The following diagram illustrates how Vicriviroc interacts with the CCR5 receptor to inhibit viral entry.

MOA VCV Vicriviroc HCl CCR5 CCR5 Transmembrane Cavity VCV->CCR5 Binds Conf Allosteric Conformational Change CCR5->Conf Induces GP120 HIV-1 gp120 Binding Conf->GP120 Prevents Block Inhibition of Viral Fusion GP120->Block Leads to

Caption: Vicriviroc allosterically alters CCR5 to prevent HIV-1 gp120 binding and viral fusion.

Dissolution & Application Workflow

Workflow A Vicriviroc HCl Powder (Equilibrate to RT) B Add Anhydrous DMSO (Prepare 10 mM Stock) A->B Solvent Addition C Vortex & Sonicate (Ensure Complete Dissolution) B->C Mixing D Aliquot Stock Solution (Store at -20°C or -80°C) C->D Preservation E Serial Dilution in DMSO (Create 1000x Intermediates) D->E Thaw Single Aliquot F Dilute 1:1000 in Assay Media (Final DMSO < 0.1%) E->F Aqueous Transfer

Caption: Workflow for Vicriviroc HCl stock preparation and in vitro assay application.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Remove the vial of Vicriviroc HCl powder from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Validation Check: This prevents atmospheric moisture from condensing on the hygroscopic powder, which would degrade the compound and alter the actual mass weighed.

  • Weighing: Accurately weigh the required amount of Vicriviroc HCl using a microbalance.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity). To prepare a 10 mM stock, use the formula: Volume (mL) = Mass (mg) / (Molecular Weight * 10).

  • Homogenization: Vortex the solution gently for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes until no particulate matter is visible.

Phase 2: Aliquoting and Storage
  • Division: Divide the 10 mM master stock into single-use aliquots (e.g., 20–50 µL) in sterile, amber microcentrifuge tubes. Amber tubes protect the compound from photodegradation.

  • Storage: Store aliquots immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Phase 3: Working Solution Preparation (Serial Dilution)
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure any micro-precipitates formed during the freezing process are completely redissolved.

  • Intermediate Dilution: Perform intermediate serial dilutions in 100% DMSO to create a concentration curve that is exactly 1000-fold higher than your final desired assay concentrations.

  • Aqueous Transfer: Dilute the intermediate DMSO stocks 1:1000 into the pre-warmed assay medium (e.g., RPMI-1640 supplemented with 10% FBS) immediately prior to cell treatment.

    • Validation Check: This critical step ensures a uniform final DMSO concentration of exactly 0.1% across all test wells, neutralizing solvent toxicity as an experimental variable.

Phase 4: Application in In Vitro HIV-1 Infectivity Assays

Vicriviroc is highly effective in multicycle and single-cycle HIV-1 infectivity assays using PBMCs or CCR5-expressing cell lines[3][4].

  • Pre-incubation: Pre-incubate the target cells with the Vicriviroc-treated assay media for 1 to 2 hours at 37°C prior to viral inoculation. This allows the antagonist to reach equilibrium binding with the CCR5 receptors.

  • Viral Challenge: Expose the cells to infectious HIV-1 (e.g., at a Multiplicity of Infection[MOI] of 0.001)[3].

  • Readout: Quantify viral replication by measuring p24 antigen levels via ELISA in the culture supernatant on days 4–7 post-infection[3][4].

Quantitative Data Presentation

Table 1: Physicochemical & Solubility Profile
PropertySpecification / Value
Compound Name Vicriviroc Hydrochloride (SCH-417690)
Target CCR5 (IC50 ~0.04 - 2.3 nM)
Primary Solvent Anhydrous DMSO
Max Solubility (DMSO) ≥ 30 mg/mL (Clear solution)
Solubility (Aqueous) Poor/Variable (Micro-precipitation risk)
Storage (Powder) -20°C (Dry, dark conditions)
Storage (DMSO Stock) -80°C (Single-use aliquots)
Table 2: Serial Dilution Matrix (Targeting 0.1% Final DMSO)

Example setup for a dose-response curve starting at a 10 µM final concentration.

StepSource SolutionVolume of SourceVolume of 100% DMSOIntermediate Conc. (in DMSO)Volume Transferred to Assay MediaFinal Assay Conc. (0.1% DMSO)
1 10 mM Master Stock100 µL0 µL10 mM (10,000 µM)1 µL into 999 µL Media10 µM
2 10 mM from Step 131.6 µL68.4 µL3.16 mM (3,160 µM)1 µL into 999 µL Media3.16 µM
3 3.16 mM from Step 231.6 µL68.4 µL1 mM (1,000 µM)1 µL into 999 µL Media1 µM
4 1 mM from Step 331.6 µL68.4 µL316 µM1 µL into 999 µL Media316 nM
5 316 µM from Step 431.6 µL68.4 µL100 µM1 µL into 999 µL Media100 nM

References

  • Reduction of CCR5 with low-dose rapamycin enhances the antiviral activity of vicriviroc against both sensitive and drug-resistant HIV-1. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures. Journal of Virology (via PMC).[Link]

Sources

Application

Application Note: Vicriviroc Hydrochloride In Vitro Dosing and Assay Protocols

Introduction & Mechanistic Grounding Vicriviroc hydrochloride (SCH 417690) is a potent, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. In virology and immunolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Vicriviroc hydrochloride (SCH 417690) is a potent, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. In virology and immunology research, it serves as a critical reference compound for evaluating HIV-1 entry inhibitors and modulating chemokine-driven inflammatory pathways.

Unlike competitive antagonists that bind directly to the orthosteric ligand-binding site, vicriviroc binds to a hydrophobic transmembrane pocket within the CCR5 receptor [2]. This binding induces and stabilizes a conformational state that prevents the interaction of the HIV-1 gp120 envelope glycoprotein with the extracellular loops of CCR5, thereby halting viral fusion[1]. Furthermore, this allosteric modulation effectively blocks the intracellular signaling cascades (e.g., Gαi activation, calcium flux) typically triggered by endogenous chemokines like RANTES, MIP-1α, and MIP-1β [3].

MOA Chemokines Chemokines (RANTES, MIP-1α) CCR5 CCR5 Receptor Chemokines->CCR5 Agonist Binding HIV HIV-1 gp120 HIV->CCR5 Co-receptor Binding G_Protein Gαi Protein Activation CCR5->G_Protein Signaling Viral_Entry Viral Fusion & Entry CCR5->Viral_Entry Mediates Vicriviroc Vicriviroc Hydrochloride Vicriviroc->CCR5 Allosteric Antagonism Ca_Flux Calcium Flux G_Protein->Ca_Flux Chemotaxis Chemotaxis G_Protein->Chemotaxis

Mechanism of CCR5 signaling inhibition and HIV-1 entry blockade by Vicriviroc.

Reagent Preparation and Storage

To ensure reproducible pharmacology, the physicochemical properties of vicriviroc must be strictly managed prior to cell culture application.

  • Stock Solution (10 mM): Vicriviroc hydrochloride is highly soluble in dimethyl sulfoxide (DMSO). Dissolve the lyophilized powder in anhydrous, sterile DMSO.

  • Causality for Anhydrous DMSO: Moisture contamination in DMSO can lead to the rapid hydrolysis or precipitation of the compound out of solution, drastically shifting the effective molarity and leading to false-negative assay results [1].

  • Storage: Aliquot the 10 mM stock into single-use amber vials (to protect from light degradation) and store at -20°C or -80°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock into the appropriate aqueous cell culture medium immediately prior to use. The final concentration of DMSO in the cell culture should never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artificial alterations in cell membrane permeability.

Protocol 1: Antiviral PBMC Replication Assay (HIV-1 Entry Inhibition)

This protocol measures the potency of vicriviroc in preventing CCR5-tropic (R5) HIV-1 infection in primary human cells.

Rationale and Self-Validating Controls

Primary peripheral blood mononuclear cells (PBMCs) provide a highly physiologically relevant model compared to immortalized cell lines.

  • System Validation: The assay must include an uninfected vehicle control (to establish the baseline background for the p24 ELISA), a vehicle-treated infected control (to define 100% viral replication), and a reference antagonist control (e.g., Maraviroc or SCH-C) to validate assay sensitivity and inter-assay reproducibility[2].

Step-by-Step Methodology
  • PBMC Isolation & Stimulation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells at 1×106 cells/mL in RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, and 5 µg/mL Phytohemagglutinin (PHA).

    • Causality: PHA stimulates T-lymphocyte activation and proliferation, upregulating CCR5 expression and rendering the resting cells fully permissive to HIV-1 infection [1].

  • IL-2 Expansion: After 48–72 hours of PHA stimulation, wash the cells and resuspend in fresh medium containing 50 U/mL Interleukin-2 (IL-2) to maintain T-cell viability and growth during the multi-day assay [2].

  • Compound Pre-incubation: Seed PBMCs into 96-well plates at 2×105 cells/well. Add serial dilutions of vicriviroc (e.g., 0.01 nM to 100 nM). Incubate for 1 hour at 37°C.

    • Causality: The 1-hour pre-incubation is a critical step. It allows vicriviroc to reach equilibrium binding within the deep transmembrane pocket of CCR5 prior to the introduction of the viral competitor [2].

  • Viral Infection: Inoculate the wells with 25 to 100 TCID 50​ (50% Tissue Culture Infectious Dose) of a CCR5-tropic HIV-1 isolate (e.g., BaL). Incubate for 3 to 7 days at 37°C in 5% CO 2​ .

  • Endpoint Quantification: Harvest the culture supernatant. Quantify viral replication by measuring the HIV-1 p24 core antigen using a commercial ELISA kit. Calculate the IC 50​ using non-linear regression (dose-response curve) [1].

Workflow Isolate 1. PBMC Isolation (Ficoll-Paque) Stimulate 2. PHA/IL-2 Stimulation (48-72h) Isolate->Stimulate Preincubate 3. Vicriviroc Pre-incubation (1h) Stimulate->Preincubate Infect 4. HIV-1 Infection (3-7 Days) Preincubate->Infect Analyze 5. p24 ELISA Quantification Infect->Analyze

Step-by-step experimental workflow for the primary PBMC HIV-1 replication assay.

Protocol 2: Functional Antagonism via Calcium Flux Assay

To confirm that vicriviroc acts as a functional antagonist without intrinsic agonist activity, a calcium flux assay is employed using engineered cell lines (e.g., U-87-CCR5).

Step-by-Step Methodology
  • Cell Plating & Dye Loading: Plate U-87-CCR5 cells at 15,000 cells/well in a 96-well format [2]. On the day of the assay, replace the medium with flux buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.

    • Causality: Probenecid is required to inhibit organic anion transporters, preventing the premature cellular efflux of the Fluo-4 dye [2]. Incubate for 1 hour at 37°C.

  • First Read (Agonism Check): Add serial dilutions of vicriviroc to the cells and immediately measure fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

    • Causality: This initial read is a critical self-validating step. A lack of calcium signal confirms that vicriviroc possesses zero intrinsic agonist activity at the CCR5 receptor, ensuring it is a pure antagonist[2].

  • Second Read (Antagonism Measurement): Following a 5-minute incubation with the compound, inject a CCR5 agonist (e.g., 10 nM RANTES) into the wells. Measure the resulting calcium flux [3].

  • Data Analysis: Calculate the percent inhibition of the calcium signal relative to the RANTES-only positive control to determine the IC 50​ .

Quantitative Pharmacological Profile

The following table summarizes the benchmark in vitro metrics for vicriviroc across various validated assays, serving as a reference point for assay calibration and expected outcomes [2][3].

Assay TypeCell Line / ModelTarget Ligand / VirusObserved IC₅₀ / EC₅₀
Radioligand Binding (Kd) HTS-hCCR5[³H]SCH-C1.25 ± 0.55 nM
GTPγS Binding HTS-hCCR5RANTES (1 nM)4.2 ± 1.3 nM
Chemotaxis Ba/F3-CCR5MIP-1α (0.3 nM)< 1.0 nM
Antiviral Efficacy Primary PBMCsCCR5-tropic HIV-10.04 – 2.3 nM

References

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. NIH / PMC. Available at:[Link]

  • Inhibition of CCR5 function by vicriviroc. ResearchGate. Available at:[Link]

Method

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of Vicriviroc Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Applications: Bulk Active Pharmaceutical Ingredients (API), Pharmaceutical Dosage Forms, and Intravaginal Ring (IVR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Applications: Bulk Active Pharmaceutical Ingredients (API), Pharmaceutical Dosage Forms, and Intravaginal Ring (IVR) Eluates

Introduction & Pharmacological Context

Vicriviroc (VCV), often formulated as a hydrochloride or maleate salt, is a highly potent, orally bioavailable, and CNS-penetrating antagonist of the CCR5 co-receptor[1]. By binding allosterically to CCR5, Vicriviroc prevents the conformational changes required for the HIV-1 viral envelope glycoprotein (gp120) to fuse with host CD4+ T-cells, effectively halting viral entry[2].

In recent clinical developments, Vicriviroc has been extensively investigated not only as an oral therapeutic but also as a sustained-release prophylactic agent in combination intravaginal rings (IVRs) alongside integrase inhibitors like MK-2048[3]. The accurate quantification of Vicriviroc in both bulk pharmaceutical manufacturing and complex polymer matrices necessitates a highly sensitive, reproducible, and robust analytical method. This application note details a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) gradient method designed to ensure precise quantification and high recovery rates[4].

MOA HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor CD4->CCR5 Engages Entry Viral Entry CCR5->Entry Facilitates VCV Vicriviroc HCl (CCR5 Antagonist) VCV->CCR5 Allosteric Binding Block Conformational Inhibition VCV->Block Induces Block->Entry Prevents

Fig 1. Mechanism of action of Vicriviroc HCl acting as an allosteric CCR5 antagonist.

Scientific Principles & Method Rationale (E-E-A-T)

Developing an HPLC method for a basic compound like Vicriviroc requires careful consideration of stationary phase interactions and mobile phase pH.

The Causality Behind the Chromatographic Choices:

  • Mobile Phase pH Control: Vicriviroc contains basic nitrogen centers (piperazine derivatives). At a neutral pH, these basic sites interact strongly with residual, unendcapped silanol groups ( −Si-O− ) on the silica-based C18 stationary phase. This secondary ion-exchange interaction causes severe peak tailing and broadens the retention time. By utilizing 0.1% (v/v) Orthophosphoric acid (pH ~2.5) as Mobile Phase A, the silanol groups are protonated and neutralized ( −Si-OH ), while the basic drug is fully ionized. This forces the separation to rely purely on hydrophobic partitioning, yielding a sharp, symmetrical peak[4].

  • Gradient Elution Strategy: A gradient utilizing Acetonitrile (Mobile Phase B) is employed over isocratic elution. Acetonitrile provides high elution strength and low viscosity, maintaining lower backpressures. The gradient approach ensures that highly polar excipients or degradation products elute early, while strongly retained lipophilic impurities are rapidly flushed from the column at the end of the run, preventing baseline drift in subsequent injections.

  • Self-Validating System: The protocol integrates a System Suitability Test (SST) prior to every analytical batch. By mandating a Relative Standard Deviation (RSD) of <2.0% for five replicate standard injections, the method inherently verifies column efficiency and injector precision before any sample data is acquired.

Experimental Protocols

Reagents and Materials
  • Reference Standard: Vicriviroc Hydrochloride (Purity ≥99.5% ).

  • Solvents: HPLC-grade Acetonitrile (CH 3​ CN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: Orthophosphoric acid (H 3​ PO 4​ , AR grade).

  • Filtration: 0.45 µm PVDF syringe filters.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Carefully add 1.0 mL of concentrated Orthophosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via ultrasonication for 10 minutes. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard Solution Preparation

  • Weigh accurately 10.0 mg of Vicriviroc HCl reference standard into a 10 mL volumetric flask.

  • Add 5 mL of diluent (50:50 Water:Acetonitrile) and sonicate to dissolve.

  • Make up the volume to the mark with the diluent to achieve a primary stock solution of 1000 µg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 60 µg/mL to 360 µg/mL .

Step 3: Sample Preparation (Pharmaceutical Dosage / Bulk)

  • Weigh a portion of the sample equivalent to 10 mg of Vicriviroc API.

  • Transfer to a 10 mL volumetric flask, add 7 mL of diluent, and sonicate for 15 minutes to ensure complete extraction.

  • Dilute to volume, mix well, and filter through a 0.45 µm PVDF syringe filter. Discard the first 2 mL of the filtrate.

  • Dilute the filtrate to a target working concentration (e.g., 200 µg/mL) for injection.

Step 4: System Suitability Testing (SST)

  • Inject the blank diluent to confirm baseline stability and absence of interference.

  • Inject the 200 µg/mL standard solution five consecutive times.

  • Calculate the RSD of the peak areas and retention times. Proceed only if RSD ≤2.0% , Theoretical Plates (N) >2000 , and Tailing Factor (T) ≤1.5 .

HPLC_Workflow A Vicriviroc HCl Sample Preparation B Gradient RP-HPLC Separation A->B C UV Detection & Integration B->C D Method Validation (ICH Guidelines) C->D E Linearity (60-360 µg/mL) D->E F Accuracy (98.33% Recovery) D->F G Precision (RSD < 2%) D->G

Fig 2. Step-by-step RP-HPLC method development and validation workflow for Vicriviroc HCl.

Data Presentation & Validation Parameters

The method was validated in accordance with ICH Q2(R1) guidelines, assessing linearity, accuracy, and system precision[4]. The optimized chromatographic conditions are summarized in Table 1, yielding a well-defined, tailing-free chromatogram with an ideal retention time of 8.13 minutes.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Setting
Stationary Phase C18 Reverse Phase Column (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in Water
Mobile Phase B HPLC-Grade Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (25°C)
Retention Time (Rt) ~8.13 minutes
Table 2: Method Validation Summary
Validation ParameterResult / ObservationAcceptance Criteria
Linearity Range 60 – 360 µg/mLCorrelation coefficient ( r2 ) ≥0.999
Correlation Coefficient ( r2 ) 0.9996 ≥0.999
Bulk Assay Accuracy 99.43%98.0% – 102.0%
Mean Recovery (Accuracy) 98.33%98.0% – 102.0%
Method Precision (RSD) <2.0% ≤2.0%

Conclusion

The developed gradient RP-HPLC method provides a highly reliable, sensitive, and accurate framework for the quantification of Vicriviroc Hydrochloride. By utilizing a low-pH mobile phase to suppress secondary silanol interactions, the method achieves excellent peak symmetry and a robust retention time of 8.13 minutes. The exceptional linearity ( r2=0.9996 ) and high recovery rates (98.33%)[4] confirm that this protocol is highly suitable for routine quality control of bulk pharmaceuticals, as well as complex pharmacokinetic analyses involving novel delivery systems such as sustained-release intravaginal rings[3].

References

  • Patibandla, L., & Rao, N. B. V. (2024). Determination of Vicrivirocin in Pharmaceutical Dosage Forms By Reverse Phase-High Performance Liquid Chromatographic (RP-HPLC) Method. International Journal of Scientific Research in Science and Technology, 11(2), 1093–1098. URL:[Link]

  • Hoesley, C. J., Chen, B. A., Anderson, P. L., et al. (2019). Phase 1 Safety and Pharmacokinetics Study of MK-2048/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings. Clinical Infectious Diseases, 68(7), 1136–1143. URL:[Link]

  • Strizki, J. M., Tremblay, C., Xu, S., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(10), 3901–3908. URL:[Link]

Sources

Application

Application Note: A Guide to Using Vicriviroc Hydrochloride in HIV-1 Viral Entry Inhibition Assays

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of vicriviroc hydrochloride in viral entry inhibition assays. Vicriviroc is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of vicriviroc hydrochloride in viral entry inhibition assays. Vicriviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] This guide moves beyond a simple protocol, offering in-depth explanations of the underlying scientific principles, the causality behind experimental choices, and a self-validating system to ensure data integrity. We present a comprehensive, step-by-step protocol for a pseudovirus-based neutralization assay, a widely used method that offers a safe, robust, and high-throughput alternative to using replication-competent HIV-1.[4][5]

Scientific Background: The Central Role of CCR5 in HIV-1 Entry

The entry of HIV-1 into a host T-cell is a highly orchestrated, multi-step process. It begins with the binding of the viral envelope glycoprotein, gp120, to the primary CD4 receptor on the surface of the target cell. This initial interaction induces a critical conformational change in gp120, exposing a binding site for a secondary co-receptor.[6][7]

HIV-1 strains are classified based on their co-receptor preference, or "tropism".[8][9]

  • R5-tropic viruses utilize the CCR5 co-receptor. These strains are predominant during the early stages of infection and are primarily responsible for transmission.[8][10]

  • X4-tropic viruses use the CXCR4 co-receptor.

  • Dual/mixed-tropic viruses can use either co-receptor.[8]

Following co-receptor engagement, another viral protein, gp41, undergoes a conformational change that facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell's cytoplasm.[11] Because of its crucial role in the lifecycle of the most commonly transmitted HIV-1 strains, the CCR5 co-receptor is a major therapeutic target for a class of antiretroviral drugs known as entry inhibitors.[11][12]

Mechanism of Action: Vicriviroc Hydrochloride

Vicriviroc (formerly SCH 417690) is a non-competitive, allosteric antagonist of the CCR5 receptor.[2][13] Unlike the natural chemokine ligands (e.g., RANTES/CCL5) that bind to the external domains of the receptor, vicriviroc inserts itself into a hydrophobic binding pocket formed by the transmembrane helices of CCR5.[6][13] This binding event locks the receptor in a conformation that is unrecognizable to the HIV-1 gp120 protein.[11][13] By preventing the gp120-CCR5 interaction, vicriviroc effectively blocks the membrane fusion step and subsequent viral entry. It shows potent, broad-spectrum activity against diverse R5-tropic HIV-1 isolates.[2][3][14]

cluster_0 HIV-1 Virion cluster_1 Host T-Cell Membrane cluster_2 Vicriviroc Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding BlockedCCR5 Inactive CCR5 Conformation gp120->BlockedCCR5 Binding Prevented CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. gp41 Mediates Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds to Transmembrane Pocket Block Entry Blocked

Figure 1: Mechanism of Vicriviroc in blocking HIV-1 entry.

Assay Principle: The Pseudovirus Neutralization Assay

To assess the inhibitory activity of compounds like vicriviroc, a pseudovirus-based neutralization assay is a preferred method. This system provides significant safety and reproducibility advantages over assays using live, replication-competent virus.[4][15]

The core components are:

  • HIV-1 Env-Pseudotyped Virus: These are replication-defective viral particles. They are produced by co-transfecting producer cells (commonly HEK293T) with two plasmids: one plasmid expresses the R5-tropic HIV-1 envelope protein (Env) of interest, and a second "backbone" plasmid lacks the env gene but contains the rest of the HIV genome along with a reporter gene, such as firefly luciferase.[4][15]

  • Target Cells: These are engineered cell lines (e.g., U87.CD4.CCR5, TZM-bl) that stably express the necessary human receptors for HIV-1 entry: CD4, and in this case, CCR5.[16]

  • Reporter Gene Readout: When the pseudovirus successfully enters a target cell, the reporter gene is expressed. The amount of light produced by the luciferase enzyme is directly proportional to the number of viral entry events.[4]

By pre-incubating the pseudovirus with varying concentrations of vicriviroc before adding the mixture to target cells, one can quantify the drug's ability to inhibit viral entry by measuring the reduction in luciferase activity.[4]

Detailed Protocols

This section provides a step-by-step methodology. It is imperative to maintain sterile technique throughout all cell culture procedures.

Required Materials and Reagents
  • Compound: Vicriviroc Hydrochloride (powder form, to be dissolved in DMSO).

  • Cell Lines:

    • HEK293T cells (for pseudovirus production).[15]

    • U87.CD4.CCR5 cells or TZM-bl cells (as target cells for infection).[16]

  • Plasmids:

    • An expression plasmid for an R5-tropic HIV-1 Env protein (e.g., from strain BaL).

    • An env-deficient HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pSG3ΔEnv).[4]

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM), high glucose.

    • Fetal Bovine Serum (FBS), heat-inactivated.

    • Penicillin-Streptomycin solution.

    • Opti-MEM or similar serum-free medium.

    • Transfection reagent (e.g., FuGENE 6, PEI).

    • DEAE-Dextran or Polybrene (transduction enhancers, optional but recommended).[17][18]

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

    • Luciferase Assay System (e.g., Britelite, Steady-Glo).

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Biosafety cabinet (Class II).

    • Luminometer plate reader.

    • Standard cell culture flasks, plates (T-75, 96-well), and pipettes.

    • 0.45 µm syringe filters.

Protocol Phase A: Pseudovirus Production

Rationale: HEK293T cells are used due to their high transfectability and ability to produce high-titer viral stocks.

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask so they reach 80-90% confluency on the day of transfection.

  • Transfection Complex Preparation: In a sterile tube, prepare the DNA mixture by combining the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid at a 1:2 mass ratio (e.g., 4 µg Env plasmid + 8 µg backbone plasmid).[19] Add serum-free medium to a final volume of 500 µL.

  • Transfection: Add the transfection reagent according to the manufacturer's protocol. Incubate the complex at room temperature for 15-20 minutes. Add the complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.[15]

  • Harvesting: Collect the cell culture supernatant, which contains the pseudovirus particles. Centrifuge at 500 x g for 10 minutes to pellet cell debris.

  • Filtration and Storage: Filter the supernatant through a 0.45 µm filter. Aliquot the virus stock and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol Phase B: Pseudovirus Titration (TCID₅₀ Determination)

Rationale: To ensure assay consistency, the amount of virus used must be standardized. The 50% Tissue Culture Infectious Dose (TCID₅₀) is determined to find the viral dilution that infects 50% of the wells.[19]

  • Cell Seeding: Seed U87.CD4.CCR5 cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Serial Dilution: Create serial dilutions of your pseudovirus stock (e.g., 10-fold dilutions from 10⁻¹ to 10⁻⁶) in culture medium.

  • Infection: Add 100 µL of each viral dilution to 8 replicate wells. Include a "cells only" control (no virus) to determine background luminescence.

  • Incubation: Incubate the plate for 48-72 hours.

  • Lysis and Readout: Add 100 µL of luciferase reagent to each well. After a 2-minute incubation, read the plate on a luminometer to measure Relative Light Units (RLU).

  • Calculation: The TCID₅₀ is calculated using the Reed-Muench or Spearman-Karber method. For routine assays, a viral dilution that gives an RLU value approximately 100-200 times the background is often optimal.[19]

Protocol Phase C: Vicriviroc Inhibition Assay
  • Cell Seeding: The day before the assay, seed U87.CD4.CCR5 cells in a 96-well white plate at 1 x 10⁴ cells/well in 100 µL of medium.

  • Compound Preparation: Prepare a 10 mM stock solution of vicriviroc in DMSO. Create a 2-fold or 3-fold serial dilution series in culture medium, starting from a high concentration (e.g., 1000 nM) down to a low concentration (e.g., 0.01 nM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Assay Controls: Prepare wells for:

    • Virus Control (0% Inhibition): Cells + Virus + Medium with DMSO (no drug).

    • Cell Control (100% Inhibition): Cells + Medium with DMSO (no virus).

  • Incubation: Add 50 µL of each vicriviroc dilution to the appropriate wells (in triplicate).

  • Infection: Dilute the pseudovirus stock in culture medium to a concentration of 200 TCID₅₀ per 50 µL. Add 50 µL of this diluted virus to all wells except the Cell Control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of luciferase substrate, incubate for 2 minutes, and read RLU on a luminometer.

Protocol Phase D: Cytotoxicity Assay (CC₅₀ Determination)

Rationale: It is crucial to determine if the reduction in signal is due to specific viral inhibition or simply cell death caused by the compound. This is done by running a parallel assay without the virus.

  • Procedure: Follow the exact steps of the Inhibition Assay (Protocol C), but omit the addition of the pseudovirus.

  • Readout: Use a cell viability reagent (e.g., CellTiter-Glo, MTS, or resazurin) according to the manufacturer's instructions to measure cell health.

  • Calculation: The 50% cytotoxic concentration (CC₅₀) is the drug concentration that reduces cell viability by 50% compared to the no-drug control.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • First, subtract the average RLU of the "Cell Control" wells from all other wells to correct for background.

    • Use the following formula for each vicriviroc concentration: % Inhibition = 100 × ( 1 - [ (RLU of Test Well) / (Average RLU of Virus Control) ] )

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log₁₀ of the vicriviroc concentration (X-axis).

  • Determine IC₅₀/EC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC₅₀ (or EC₅₀). This value represents the concentration of vicriviroc required to inhibit viral entry by 50%.[14][20]

  • Calculate Selectivity Index (SI):

    • The SI is a critical measure of a compound's therapeutic window.[21]

    • Selectivity Index (SI) = CC₅₀ / IC₅₀

    • A higher SI value (typically ≥10) is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic to the cells.[21]

Sample Data Presentation
Vicriviroc [nM]Log [Vicriviroc]Average RLU (Corrected)% Inhibition% Cell Viability
10003.0015099.598
3332.5245098.599
1112.041,20096.0101
371.574,50085.0100
12.31.0912,00060.099
4.10.6121,00030.0101
1.370.1427,00010.0100
0.46-0.3429,1003.099
0 (Virus Ctrl)N/A30,0000.0100
0 (Cell Ctrl)N/A100100.0100
Calculated IC₅₀ 8.5 nM
Calculated CC₅₀ >10,000 nM
Selectivity Index >1176

Experimental Workflow and Validation

A robust assay is a self-validating one. Each plate must contain the proper controls to ensure the integrity of the results.

cluster_A Day 1: Preparation cluster_B Day 2: Assay Setup cluster_C Day 2-4: Incubation cluster_D Day 5: Data Acquisition & Analysis A1 Seed Target Cells (e.g., U87.CD4.CCR5) in 96-well plates B1 Prepare Serial Dilutions of Vicriviroc A1->B1 B2 Add Drug Dilutions to appropriate wells B1->B2 B3 Prepare & Add Pseudovirus Inoculum (200 TCID₅₀) B2->B3 C1 Incubate plates for 48-72h at 37°C, 5% CO₂ B3->C1 D1 Equilibrate Plate to RT C1->D1 D2 Add Luciferase Substrate D1->D2 D3 Read Luminescence (RLU) D2->D3 D4 Calculate % Inhibition D3->D4 D5 Plot Dose-Response Curve & Determine IC₅₀ D4->D5

Figure 2: Experimental workflow for the Vicriviroc inhibition assay.

  • Positive Control: A known CCR5 antagonist (e.g., Maraviroc) should be run in parallel to confirm that the assay system is responsive to this class of inhibitors.

  • Negative Control: A compound known to be inactive against HIV-1 or an inhibitor with a different mechanism (e.g., a reverse transcriptase inhibitor) can be used to ensure specificity.

  • Assay Acceptance Criteria: Establish criteria for assay validity, such as a signal-to-background ratio (Virus Control RLU / Cell Control RLU) of at least 100 and a Z'-factor > 0.5 for high-throughput applications.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low RLU Signal in Virus Control 1. Low pseudovirus titer.2. Target cells are unhealthy or at wrong density.3. Inefficient infection (cell line may require enhancers).1. Re-produce and/or re-titer the virus stock.2. Check cell viability and optimize seeding density.3. Add DEAE-Dextran (20 µg/mL) or Polybrene (5 µg/mL) to the medium during infection.
High Background in Cell Control 1. Reagent contamination.2. Luciferase substrate has high auto-luminescence.1. Use fresh, sterile reagents and medium.2. Use a different batch or brand of luciferase substrate.
High Variability Between Replicates 1. Inaccurate pipetting.2. Uneven cell distribution in wells ("edge effects").3. Cell clumping.1. Use calibrated pipettes; mix solutions thoroughly.2. Ensure even cell suspension before plating; avoid using outer wells.3. Ensure single-cell suspension before seeding.
No Inhibition Observed (Flat Curve) 1. Vicriviroc degradation or incorrect concentration.2. Virus is not R5-tropic (is X4 or dual-tropic).3. Resistance mutations in the viral Env.1. Prepare fresh drug dilutions from a new stock.2. Confirm the tropism of the Env plasmid used.[8][9]3. This is a valid result if studying potential resistance.

References

  • Vicriviroc - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Study Details | NCT00082498 | Safety and Effectiveness of the Oral HIV Entry Inhibitor Vicriviroc in HIV Infected Patients. (n.d.). ClinicalTrials.gov. Retrieved March 24, 2026, from [Link]

  • Glesby, M. J., & Barroso, P. F. (2009). Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. Expert Review of Anti-infective Therapy, 7(9), 1047-1056. Retrieved March 24, 2026, from [Link]

  • Lalezari, J. P., et al. (2012). Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients. Journal of Acquired Immune Deficiency Syndromes, 59(2), 159-167. Retrieved March 24, 2026, from [Link]

  • Mascolini, M. (2009). Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers. NATAP.org. Retrieved March 24, 2026, from [Link]

  • Gulick, R. M., et al. (2007). Phase 2 study of the safety and efficacy of vicriviroc, a CCR5 inhibitor, in HIV-1-Infected, treatment-experienced patients: AIDS clinical trials group 5211. The Journal of Infectious Diseases, 196(2), 304-312. Retrieved March 24, 2026, from [Link]

  • Trkola, A., et al. (1998). A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor. Journal of Virology, 72(1), 396-404. Retrieved March 24, 2026, from [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. Retrieved March 24, 2026, from [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. Retrieved March 24, 2026, from [Link]

  • VICRIVIROC - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 24, 2026, from [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. Retrieved March 24, 2026, from [Link]

  • Maeda, Y., et al. (2001). Novel Reporter T-Cell Line Highly Susceptible to Both CCR5- and CXCR4-Using Human Immunodeficiency Virus Type 1 and Its Application to Drug Susceptibility Tests. Journal of Clinical Microbiology, 39(10), 3622-3628. Retrieved March 24, 2026, from [Link]

  • Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. (2021). Comprehensive Antibody Vaccine Immune Monitoring Consortium. Retrieved March 24, 2026, from [Link]

  • Princen, K., et al. (2004). Establishment of a novel CCR5 and CXCR4 expressing CD4+ cell line which is highly sensitive to HIV and suitable for high-throughput evaluation of CCR5 and CXCR4 antagonists. Virology Journal, 1, 6. Retrieved March 24, 2026, from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved March 24, 2026, from [Link]

  • Pugach, P., et al. (2009). Inefficient entry of vicriviroc-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities. Virology, 383(2), 297-303. Retrieved March 24, 2026, from [Link]

  • What is a viable method of calculation of antiviral activity in vitro? (2014). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Zhang, Y., et al. (2018). Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells. Human Vaccines & Immunotherapeutics, 14(12), 2969-2977. Retrieved March 24, 2026, from [Link]

  • HIV Resistance Assays. (2023). New York State Department of Health AIDS Institute. Retrieved March 24, 2026, from [Link]

  • How can I calculate IC50 of an antiviral agent from plaque assay? (2018). ResearchGate. Retrieved March 24, 2026, from [Link]

  • When doing in vitro antiviral activity studies, which quantitative assays can be used to determine the IC50 and which one is more accurate? (2018). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Biswas, Z., et al. (2007). Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc. Infectious Diseases and Therapy, 1(1), 1-18. Retrieved March 24, 2026, from [Link]

  • Ali, H., et al. (2007). Inhibition of HIV-1 infection by viral chemokine U83A via high-affinity CCR5 interactions that block human chemokine-induced leukocyte chemotaxis and receptor internalization. Blood, 109(1), 30-38. Retrieved March 24, 2026, from [Link]

  • Wilkin, T. J., & Gulick, R. M. (2008). Antiretroviral agents that inhibit CCR5-utilizing HIV-1. NATAP.org. Retrieved March 24, 2026, from [Link]

  • Naghavi, M. H., et al. (2009). T-cell Line for HIV Drug Screening Using EGFP as a Quantitative Marker of HIV-1 Replication. Current HIV Research, 7(3), 335-342. Retrieved March 24, 2026, from [Link]

  • Kim, A. R., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 145-152. Retrieved March 24, 2026, from [Link]

  • CCR5 receptor antagonist - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Seibert, C., et al. (2011). HIV-1 entry inhibition by small-molecule CCR5 antagonists: a combined molecular modeling and mutant study using a high-throughput assay. Bioorganic & Medicinal Chemistry, 19(9), 2888-2901. Retrieved March 24, 2026, from [Link]

  • Nie, J., et al. (2020). Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2. Emerging Microbes & Infections, 9(1), 680-686. Retrieved March 24, 2026, from [Link]

  • Brouillette, M., et al. (2012). HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. The Canadian Journal of Infectious Diseases & Medical Microbiology, 23(1), 21-27. Retrieved March 24, 2026, from [Link]

  • Pseudovirus-based Neutralization Assay Platform. (n.d.). Creative Biolabs. Retrieved March 24, 2026, from [Link]

  • Bangalee, A., Bhoora, S., & Punchoo, R. (2021). Evaluation of serological assays for the diagnosis of HIV infection in adults. African Journal of Laboratory Medicine, 10(1), a1303. Retrieved March 24, 2026, from [Link]

  • Junaid, M., et al. (2019). Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore-based virtual screening approach. Journal of Biomolecular Structure & Dynamics, 37(15), 4058-4073. Retrieved March 24, 2026, from [Link]

  • Core Concepts - HIV Diagnostic Testing - Screening and Diagnosis. (n.d.). University of Washington. Retrieved March 24, 2026, from [Link]

  • HIV entry inhibitors. (n.d.). Australasian Society for HIV, Viral Hepatitis and Sexual Health Medicine. Retrieved March 24, 2026, from [Link]

  • HIV Infection and AIDS Workup. (2025). Medscape. Retrieved March 24, 2026, from [Link]

  • Diagnostics for HIV diagnosis. (2015). In Consolidated Guidelines on HIV Testing Services. World Health Organization. Retrieved March 24, 2026, from [Link]

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Method

mass spectrometry protocols for vicriviroc hydrochloride analysis

Application Note: High-Sensitivity LC-MS/MS Bioanalytical Protocol for the Quantification of Vicriviroc Hydrochloride in Human Plasma Overview & Mechanistic Principles Vicriviroc (SCH 417690) is a potent, small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Bioanalytical Protocol for the Quantification of Vicriviroc Hydrochloride in Human Plasma

Overview & Mechanistic Principles

Vicriviroc (SCH 417690) is a potent, small-molecule C-C chemokine receptor type 5 (CCR5) antagonist evaluated for its ability to inhibit HIV-1 viral entry into host cells. In clinical pharmacokinetics (PK) and therapeutic drug monitoring, precise quantification of vicriviroc in human plasma is critical, requiring a validated dynamic range typically spanning 0.5 to 1000 ng/mL (1[1]).

As a Senior Application Scientist, I designed this protocol not just as a sequence of steps, but as a mechanistically grounded, self-validating analytical system.

Ionization and Fragmentation Causality: In positive electrospray ionization (ESI+), the basic nitrogen atoms in vicriviroc readily accept a proton, forming a stable precursor ion [M+H]+ at m/z 534. During collision-induced dissociation (CID), the molecule undergoes a highly specific and energetically favorable cleavage at the C–N4 bond linking the piperazine and piperidine rings. This fragmentation yields a dominant product ion at m/z 303 ( [C15​H22​F3​N2​O]+ ) (2[2]). Monitoring the 534 303 transition in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity against endogenous plasma interferences. Furthermore, maintaining consistent solvent compositions across the LC run minimizes the influence of the solvent environment on the ionization efficiency of vicriviroc, preventing response overestimation (3[3]).

Sample Preparation Rationale: Vicriviroc is a lipophilic, basic compound. Direct protein precipitation (PPT) often leaves residual lysophosphatidylcholines that cause severe ion suppression in the ESI source. Therefore, this protocol employs Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent. The MCX chemistry exploits the basic nitrogen atoms of vicriviroc, allowing aggressive washing steps with 100% organic solvents to remove neutral lipids before eluting the target analyte with a basic organic solution.

Mandatory Visualization: Analytical Workflow

LCMS_Workflow N1 Plasma Sample + Internal Standard N2 MCX Solid-Phase Extraction (SPE) N1->N2 N3 Evaporate & Reconstitute N2->N3 N4 UHPLC C18 Separation N3->N4 N5 ESI+ MS/MS (m/z 534 -> 303) N4->N5

High-throughput LC-MS/MS bioanalytical workflow for vicriviroc quantification.

Materials and Reagents

  • Analytes: Vicriviroc hydrochloride (Reference Standard), Vicriviroc- d6​ (Internal Standard, IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ).

  • Consumables: Oasis MCX 96-well plates (30 mg/well), UHPLC C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Mixed-Mode SPE)
  • Spiking: Aliquot 100 µL of human plasma sample into a 96-well plate. Add 10 µL of IS working solution (Vicriviroc- d6​ , 50 ng/mL).

  • Pre-treatment: Dilute the plasma with 100 µL of 2% Formic Acid in water. Causality: This disrupts drug-protein binding and ensures the basic moieties of vicriviroc are fully protonated for optimal binding to the cation-exchange sorbent.

  • Conditioning: Condition the MCX SPE plate with 500 µL of Methanol, followed by 500 µL of Water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a low vacuum (approx. 2-3 in Hg) to allow dropwise percolation.

  • Washing (Critical Step):

    • Wash 1: 500 µL of 2% Formic Acid in water (removes aqueous soluble endogenous salts).

    • Wash 2: 500 µL of 100% Methanol. Causality: Because vicriviroc is held by strong ionic bonds to the sulfonic acid groups of the sorbent, this aggressive organic wash strips away neutral lipids and phospholipids without eluting the analyte.

  • Elution: Elute the analytes using 2 × 250 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic nitrogens on vicriviroc, breaking the ionic interaction with the sorbent and releasing the drug.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).

Phase 2: UHPLC Separation
  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Detection
  • Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas: 800 L/hr.

Data Presentation

Table 1: Mass Spectrometry (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Cone Voltage (V)
Vicriviroc 534.3 303.2 50 28 35

| Vicriviroc- d6​ (IS) | 540.3 | 309.2 | 50 | 28 | 35 |

Table 2: UHPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 90 10
0.5 0.4 90 10
2.5 0.4 10 90
3.5 0.4 10 90
3.6 0.4 90 10

| 5.0 | 0.4 | 90 | 10 |

Table 3: Representative Method Validation Metrics

Nominal Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Mean Accuracy (%) Extraction Recovery (%)
0.5 (LLOQ) 6.2 8.4 102.5 88.4
1.5 (LQC) 4.8 6.1 98.2 89.1
400 (MQC) 3.5 4.9 101.4 90.5

| 800 (HQC) | 2.9 | 4.2 | 99.8 | 91.2 |

Field-Proven Insights: The Self-Validating System

To ensure scientific integrity and trustworthiness, this protocol must operate as a self-validating system. Implement the following continuous quality control checks:

  • System Suitability Test (SST): Prior to any analytical batch, inject a Low Quality Control (LQC) sample five consecutive times. The coefficient of variation (CV) for the vicriviroc peak area must be <5%. This validates electrospray stability and column equilibration.

  • Carryover Management (The Double-Blank Check): Vicriviroc is highly lipophilic and prone to sticking to the autosampler rotor seal. Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the LLOQ area. Pro-Tip: Utilize a strong needle wash consisting of 1:1:1:1 MeOH:ACN:Isopropanol: H2​O with 0.1% FA to mitigate this risk.

  • Internal Standard (IS) Tracking: The IS response across all extracted samples must remain within 80–120% of the mean IS response of the calibration standards. A sudden drift or drop in IS area indicates unmitigated matrix effects (ion suppression) or a failure in the SPE elution step, automatically invalidating that specific sample.

References

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. National Institutes of Health (PMC). URL:[2]

  • PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211). National Institutes of Health (PMC). URL:[1]

  • Response normalized liquid chromatography nanospray ionization mass spectrometry. ACS Publications. URL:[3]

Sources

Application

Application Note: Vicriviroc Hydrochloride Formulation and Preparation for In Vivo Studies

Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Pharmacological Context Vicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Pharmacological Context

Vicriviroc (formerly SCH 417690 or SCH-D) is a potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1]. By allosterically binding to the CCR5 co-receptor on host CD4+ T-cells, vicriviroc induces a conformational change that prevents the HIV-1 viral envelope glycoprotein (gp120) from successfully engaging the receptor, thereby halting viral membrane fusion and cellular entry[1].

For preclinical in vivo studies (typically utilizing murine or non-human primate models), the compound is supplied as Vicriviroc Hydrochloride . The hydrochloride salt form is specifically selected during lead optimization to improve the intrinsic dissolution rate of the basic API in aqueous environments. However, to achieve the high systemic exposures required for robust pharmacokinetic (PK) and efficacy profiling, specialized formulation vehicles must be employed.

This guide provides field-proven, self-validating protocols for formulating vicriviroc hydrochloride for both Intravenous (IV) and Oral (PO) administration, ensuring optimal bioavailability, dose uniformity, and animal safety.

MOA HIV HIV-1 Virion (gp120) CD4 CD4 Receptor (Host Cell) HIV->CD4 1. Primary Binding CCR5 CCR5 Co-receptor (Host Cell) CD4->CCR5 2. Co-receptor Engagement FUSION Viral Membrane Fusion & Cellular Entry CCR5->FUSION 3. Viral Entry (Untreated) BLOCK Entry Inhibited (Conformation Locked) CCR5->BLOCK Vicriviroc Present VIC Vicriviroc HCl (CCR5 Antagonist) VIC->CCR5 Allosteric Binding BLOCK->FUSION Prevents Fusion

Figure 1: Mechanism of Vicriviroc (CCR5 Antagonist) blocking HIV-1 cellular entry.

Physicochemical Properties & Formulation Strategy

The selection of a dosing vehicle is dictated by the route of administration and the physicochemical barriers of the API.

  • Intravenous (IV) Strategy: IV administration requires a completely dissolved, particle-free, and isotonic solution to prevent micro-embolisms and hemolysis. Vicriviroc hydrochloride is formulated in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) [1],[2]. Causality: HP-β-CD forms a reversible inclusion complex with the hydrophobic moieties of vicriviroc. This masks the drug's lipophilicity, keeping it in solution at physiological pH (7.4) once injected into the bloodstream, preventing catastrophic in vivo precipitation. Alternatively, a co-solvent system of 5% DMSO, 5% ethanol, 40% PEG 400, and 50% saline can be utilized for lower dose IV studies[3].

  • Oral (PO) Strategy: For oral gavage, complete dissolution prior to dosing is not strictly necessary, as the acidic gastric environment aids in vivo dissolution. Thus, vicriviroc is formulated as a homogenous suspension in 0.4% Methylcellulose (MC) [1] or 0.5% Hydroxypropyl Methylcellulose (HPMC) [3]. Causality: MC/HPMC acts as a viscosity-modifying suspending agent. It prevents the rapid sedimentation of API particles in the syringe, ensuring that the first and last animal in a cohort receive an identical dose (dose uniformity).

Quantitative Pharmacokinetic Summary

The formulations described in this protocol yield excellent bioavailability, validating their use in rigorous preclinical models.

Table 1: Pharmacokinetic Parameters of Vicriviroc in Preclinical Models [1],[2]

ParameterRat Model (10 mg/kg)Cynomolgus Monkey (2 mg/kg)
Route of Administration PO / IVPO / IV
Absorption (%) 100 ± 1595 ± 14
Oral Bioavailability (F%) 100 ± 5489 ± 13
Cmax (µM) Dose-dependent1.3
Plasma Half-life (T½) Not Specified3.4 hours

Table 2: Standard Formulation Matrix for In Vivo Dosing

RouteStandard DoseVehicle CompositionAPI StatePrimary Function of Vehicle
IV 2 - 10 mg/kg20% HP-β-CD in sterile water/salineClear SolutionInclusion complexation to prevent in vivo precipitation
PO 10 mg/kg0.4% Methylcellulose in waterHomogeneous SuspensionViscosity modification to prevent API sedimentation

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Preparation of Intravenous (IV) Formulation (20% HP-β-CD)

Target: 2 mg/mL Vicriviroc HCl solution for a 2 mg/kg dose at 1 mL/kg injection volume.

Step 1: Vehicle Preparation

  • Weigh 20.0 g of pharmaceutical-grade Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Gradually add the HP-β-CD to 80 mL of sterile Water for Injection (WFI) or 0.9% normal saline while stirring continuously on a magnetic stir plate.

  • Once completely dissolved (solution will be clear and colorless), QS (quantum satis) to exactly 100 mL with WFI/saline.

Step 2: API Solubilization

  • Weigh the required amount of Vicriviroc Hydrochloride API (e.g., 20 mg for 10 mL of formulation). Note: Correct for the salt mass to ensure accurate free-base equivalent dosing if required by your study design.

  • Add the API to a sterile glass vial.

  • Pipette the required volume of 20% HP-β-CD vehicle into the vial.

  • Vortex and Sonicate: Vortex for 60 seconds. Transfer to a bath sonicator (maintained below 30°C to prevent thermal degradation) and sonicate for 10–15 minutes until the solution is completely clear. Causality: Sonication provides the acoustic cavitation energy required to disrupt the crystal lattice of the API, accelerating inclusion complex formation.

Step 3: Self-Validation & Sterilization

  • Visual Inspection: Hold the vial against a light/dark background. The solution must be 100% transparent with no visible particulates. If cloudy, do not proceed to IV injection.

  • Sterile Filtration: Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 µm PTFE or PVDF syringe filter. Filter the solution into a sterile, depyrogenated dosing vial. Causality: This guarantees the removal of any sub-visible undissolved API crystals that could cause lethal pulmonary micro-embolisms in rodents.

Protocol B: Preparation of Oral (PO) Formulation (0.4% Methylcellulose)

Target: 1 mg/mL Vicriviroc HCl suspension for a 10 mg/kg dose at 10 mL/kg gavage volume.

Step 1: Vehicle Preparation

  • Heat 50 mL of ultra-pure water to 80°C.

  • Weigh 0.4 g of Methylcellulose (MC, typically 400 cP viscosity grade).

  • Disperse the MC powder slowly into the hot water with vigorous stirring. Causality: MC is insoluble in hot water; dispersing it hot prevents the formation of un-hydrated clumps (fish-eyes).

  • Remove from heat and add 40 mL of ice-cold water while stirring. Place the beaker in an ice bath and stir until the solution becomes clear and viscous. QS to 100 mL.

Step 2: API Suspension

  • Weigh the required amount of Vicriviroc Hydrochloride API (e.g., 10 mg for 10 mL of formulation) into a glass mortar or a homogenization tube.

  • Wetting: Add a very small volume (e.g., 100 µL) of the 0.4% MC vehicle to the API. Use a pestle or a micro-spatula to triturate the powder into a smooth, uniform paste. Causality: Wetting the hydrophobic API powder prevents it from floating on the surface of the aqueous vehicle, ensuring a homogenous final suspension.

  • Gradually add the remaining volume of the 0.4% MC vehicle geometrically, mixing thoroughly after each addition.

  • Homogenization: For optimal dose uniformity, process the suspension using a handheld tissue homogenizer or a probe sonicator for 1-2 minutes.

Step 3: Self-Validation & Storage

  • Uniformity Check: Allow the suspension to sit for 30 minutes. Observe for rapid settling. A properly formulated MC suspension should remain stable without phase separation for the duration of the dosing event.

  • Dose animals via oral gavage, ensuring the suspension is briefly vortexed immediately prior to drawing each individual dose into the gavage syringe.

Workflow Start Vicriviroc HCl API IV_Path Intravenous (IV) Route Start->IV_Path PO_Path Oral (PO) Route Start->PO_Path IV_Veh Prepare 20% HP-β-CD in Saline/Water IV_Path->IV_Veh PO_Veh Prepare 0.4% Methylcellulose in Water PO_Path->PO_Veh IV_Mix Dissolve API via Vortex & Sonication IV_Veh->IV_Mix PO_Mix Suspend API via Trituration & Homogenization PO_Veh->PO_Mix IV_Filter Sterile Filtration (0.22 µm PTFE) IV_Mix->IV_Filter PO_Dose Oral Gavage (e.g., 10 mg/kg) PO_Mix->PO_Dose IV_Dose IV Injection (e.g., 2 mg/kg) IV_Filter->IV_Dose

Figure 2: Step-by-step in vivo formulation workflow for Vicriviroc Hydrochloride.

Analytical Verification & Troubleshooting

To maintain a strict self-validating system, formulations should be verified analytically prior to the initiation of large-scale in vivo efficacy studies.

  • Concentration Verification: Dilute an aliquot of the final IV solution or PO suspension in a highly solubilizing organic solvent (e.g., 100% Acetonitrile or Methanol) and quantify via LC-MS/MS against a standard curve[1].

  • Troubleshooting Precipitation (IV): If the IV formulation remains cloudy after 15 minutes of sonication, the localized pH may have shifted too close to the API's pKa, reducing the solubility of the hydrochloride salt. Check the pH of the vehicle; if necessary, micro-adjust with 0.1N HCl to maintain a slightly acidic environment conducive to the salt form, ensuring it remains within a physiologically tolerable range (pH 4.5 - 7.4) for IV injection.

  • Combination Therapies: If co-administering vicriviroc with other agents (e.g., low-dose rapamycin to enhance antiviral activity by reducing CCR5 density[4]), ensure vehicles are compatible or dose the compounds via separate syringes to avoid ex vivo drug-drug precipitation.

References

  • Strizki, J. M., et al. "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1." Antimicrobial Agents and Chemotherapy, 2005. URL:[Link]

  • Zhao, Y., et al. "Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Heredia, A., et al. "Reduction of CCR5 with low-dose rapamycin enhances the antiviral activity of vicriviroc against both sensitive and drug-resistant HIV-1." Proceedings of the National Academy of Sciences (PNAS), 2008. URL:[Link]

Sources

Method

flow cytometry protocol using vicriviroc hydrochloride

Application Note: Quantifying CCR5 Allosteric Antagonism by Vicriviroc Hydrochloride via High-Fidelity Flow Cytometry Executive Summary Vicriviroc hydrochloride (SCH 417690) is a potent, small-molecule antagonist of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantifying CCR5 Allosteric Antagonism by Vicriviroc Hydrochloride via High-Fidelity Flow Cytometry

Executive Summary

Vicriviroc hydrochloride (SCH 417690) is a potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), originally developed to inhibit HIV-1 viral entry. Because Vicriviroc acts as an allosteric modulator rather than a direct competitive inhibitor at the orthosteric site, standard receptor binding assays often yield confounding results. This application note details a dual-assay flow cytometry framework designed to rigorously evaluate Vicriviroc’s pharmacodynamics: an ex vivo Receptor Occupancy (RO) assay utilizing ligand-induced internalization, and a real-time ratiometric Intracellular Calcium Flux assay to measure functional G-protein inhibition.

Mechanistic Grounding & Assay Rationale

CCR5 is a seven-transmembrane G-protein-coupled receptor (GPCR) that facilitates immune cell chemotaxis via natural ligands (e.g., MIP-1β/CCL4) and serves as the primary co-receptor for R5-tropic HIV-1 entry [2]. Vicriviroc binds to a deeply buried hydrophobic cavity situated between the transmembrane helices of CCR5 [1]. This binding induces a conformational lock that allosterically prevents the extracellular loops (ECLs) from engaging with either HIV-1 gp120 or natural chemokines [3].

Because the orthosteric binding site remains physically unobstructed, traditional competitive flow cytometry using fluorescently labeled antibodies can falsely indicate low receptor occupancy. To establish a self-validating system, we exploit the receptor's natural biology: unbound CCR5 rapidly internalizes upon exposure to high concentrations of MIP-1β, whereas Vicriviroc-bound CCR5 is conformationally paralyzed and remains on the cell surface [4].

G Vicriviroc Vicriviroc (SCH 417690) Allosteric Antagonist CCR5 CCR5 Receptor (Transmembrane) Vicriviroc->CCR5 Binds hydrophobic pocket Internalization Receptor Internalization CCR5->Internalization Blocked by Vicriviroc CaFlux Intracellular Ca2+ Flux CCR5->CaFlux Blocked by Vicriviroc ViralEntry Viral Fusion & Entry CCR5->ViralEntry Blocked by Vicriviroc MIP1b MIP-1β / CCL4 (Natural Ligand) MIP1b->CCR5 Attempts binding HIV HIV-1 gp120 (Viral Envelope) HIV->CCR5 Attempts binding

Allosteric inhibition of CCR5 by Vicriviroc blocking HIV entry and calcium flux.

Quantitative Benchmarks

The following table summarizes the expected pharmacological profile of Vicriviroc when executing these protocols, establishing baseline quality control metrics for assay validation [2].

Assay TypeFlow Cytometry ReadoutExpected Vicriviroc IC50 / EC50Biological Significance
Receptor Occupancy (RO) % Surface CCR5 Remaining0.5 – 2.0 nMConfirms target engagement and allosteric locking at the receptor level.
Calcium Flux Fluo-4 / Fura Red Ratio Peak1.5 – 4.0 nMDemonstrates functional antagonism of Gq-protein signaling cascades.
Chemotaxis Cell Migration Index0.1 – 1.0 nMValidates inhibition of physiological immune cell movement.
Antiviral (HIV-1) p24 Antigen Reduction0.04 – 2.3 nMConfirms therapeutic efficacy against diverse R5-tropic viral strains.

Protocol A: Ex Vivo CCR5 Receptor Occupancy (MIP-1β Internalization Assay)

This assay measures the percentage of CCR5 receptors occupied by Vicriviroc by quantifying the receptors that successfully resist MIP-1β-induced internalization [4].

Materials:

  • Human PBMCs (fresh or carefully thawed).

  • Vicriviroc hydrochloride (10 mM stock in DMSO).

  • Recombinant Human MIP-1β (CCL4).

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).

  • Antibodies: anti-CCR5 (Clone 2D7, PE-conjugated), anti-CD4 (APC), anti-CD3 (FITC), Viability Dye (eFluor 780).

Step-by-Step Methodology:

  • Cell Preparation: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS at 2×106 cells/mL.

  • Drug Incubation: Aliquot 100 µL of cells per well in a 96-well V-bottom plate. Add Vicriviroc at varying concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO). Incubate at 37°C for 30 minutes.

    • Causality: The 37°C incubation ensures physiological membrane fluidity, allowing Vicriviroc to access and bind the transmembrane hydrophobic pocket of CCR5.

  • Ligand Challenge: Add 50 nM of recombinant MIP-1β to the wells. Crucial: Leave a dedicated set of vehicle-treated wells unchallenged to determine maximum baseline CCR5 expression. Incubate at 37°C for exactly 30 minutes.

    • Causality: Unbound CCR5 will rapidly internalize upon binding MIP-1β. Vicriviroc-bound CCR5 is allosterically locked and will remain on the surface.

  • Arrest Internalization: Transfer the plate immediately to an ice bath and add 100 µL of ice-cold FACS buffer containing 0.1% Sodium Azide.

    • Causality: The sudden drop in temperature combined with sodium azide (a metabolic inhibitor) paralyzes the cell's endocytic machinery, freezing the current state of surface receptor expression for accurate quantification.

  • Surface Staining: Centrifuge at 400 x g for 5 minutes at 4°C. Resuspend in 50 µL of antibody cocktail (anti-CCR5, anti-CD4, anti-CD3, viability dye) diluted in cold FACS buffer. Incubate for 30 minutes at 4°C in the dark.

  • Acquisition & Analysis: Wash twice with cold FACS buffer, fix with 1% paraformaldehyde, and acquire on a flow cytometer. Gate on Live → Singlets → CD3+ → CD4+ cells.

  • Self-Validating Calculation: Calculate Receptor Occupancy (RO) using the Mean Fluorescence Intensity (MFI) of the CCR5 channel. The unchallenged control provides the 0% occupancy baseline, while the challenged vehicle provides the 100% internalization floor:

    RO(%)=MFIVehicle_Unchallenged​−MFIVehicle_Challenged​MFISample​−MFIVehicle_Challenged​​×100

Protocol B: Ratiometric Intracellular Calcium Flux Assay

To verify that Vicriviroc not only binds CCR5 but functionally halts G-protein signaling, we measure intracellular calcium release[5]. We use a ratiometric approach combining Fluo-4 and Fura Red to create an internally controlled, self-validating assay [6].

Workflow Prep 1. Cell Prep (PBMCs/CHO-CCR5) Load 2. Dye Loading (Fluo-4 & Fura Red) Prep->Load Incubate 3. Drug Incubation (Vicriviroc) Load->Incubate Baseline 4. Baseline Read (30 seconds) Incubate->Baseline Stimulate 5. MIP-1β Stimulus (Real-time addition) Baseline->Stimulate Analyze 6. Kinetic Analysis (Ratiometric) Stimulate->Analyze

Step-by-step workflow for ratiometric calcium flux flow cytometry.

Materials:

  • CHO-CCR5 transfected cells or human PBMCs.

  • Fluo-4 AM and Fura Red AM (Molecular Probes).

  • Probenecid (to prevent dye leakage).

  • HBSS with Ca2+ and Mg2+.

Step-by-Step Methodology:

  • Dye Loading: Resuspend cells at 5×106 cells/mL in HBSS containing 1 µM Fluo-4 AM, 2 µM Fura Red AM, and 2.5 mM Probenecid. Incubate for 30 minutes at 37°C in the dark.

    • Causality: The acetoxymethyl (AM) esters render the dyes cell-permeable. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active fluorophores inside the cytoplasm. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • De-esterification Wash: Wash the cells twice with HBSS to remove extracellular dye. Resuspend in HBSS and incubate for an additional 15 minutes at 37°C.

    • Causality: This resting phase ensures complete cleavage of the AM esters, which is critical because uncleaved dyes are not calcium-sensitive and will artificially inflate background fluorescence.

  • Drug Treatment: Aliquot cells into flow cytometry tubes. Add Vicriviroc (0.1 nM to 100 nM) and incubate for 15 minutes at 37°C.

  • Baseline Acquisition: Place the tube on the flow cytometer. Acquire events for 30 seconds to establish a stable baseline. Fluo-4 is read in the FITC channel; Fura Red is read in the PerCP or PE-Cy5 channel.

  • Stimulus Addition: Briefly pause acquisition, remove the tube, and immediately add 25 nM MIP-1β. Vortex gently for 2 seconds, replace the tube, and resume acquisition for 3 to 5 minutes.

  • Ratiometric Analysis: In your analysis software (e.g., FlowJo), derive a new parameter: the ratio of Fluo-4 to Fura Red. Plot this Ratio over Time.

    • Causality (Self-Validation): Upon calcium binding, Fluo-4 fluorescence increases while Fura Red fluorescence decreases. By plotting the ratio, you mathematically cancel out noise caused by variations in cell size, unequal dye loading, or minor fluctuations in the cytometer's flow rate. A true calcium flux will show a sharp spike in the ratio, which will be dose-dependently flattened by Vicriviroc.

References

  • V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc . National Institutes of Health (NIH) / PMC.[Link]

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 . Antimicrobial Agents and Chemotherapy.[Link]

  • HIV-1 Escape from the CCR5 Antagonist Maraviroc Associated with an Altered and Less-Efficient Mechanism of gp120-CCR5 Engagement That Attenuates Macrophage Tropism . Journal of Virology.[Link]

  • Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients . British Journal of Clinical Pharmacology / PMC.[Link]

  • G protein subtype–specific signaling bias in a series of CCR5 chemokine analogs . Science Signaling.[Link]

  • A bibliometric analysis: Ca2+ fluxes and inflammatory phenotyping by flow cytometry in peripheral blood mononuclear cells . Frontiers in Immunology / PMC.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting vicriviroc hydrochloride solubility in aqueous buffers

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the solubility of vicriviroc hydrochloride in aqueous buffers. This guide i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the solubility of vicriviroc hydrochloride in aqueous buffers. This guide is designed to offer practical, experience-driven advice to ensure the successful preparation of vicriviroc hydrochloride for your in vitro experiments.

Introduction to Vicriviroc and its Solubility Challenges

Vicriviroc is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, vicriviroc induces a conformational change that prevents the viral envelope glycoprotein gp120 from binding, thereby inhibiting viral entry and replication.[3] As a lipophilic molecule, vicriviroc and its salt forms, including vicriviroc hydrochloride, can present solubility challenges in aqueous buffers, which is a critical consideration for accurate and reproducible experimental results.

This guide will walk you through common issues and provide step-by-step protocols to achieve and maintain the desired concentration of vicriviroc hydrochloride in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing vicriviroc hydrochloride solutions.

Issue 1: I'm seeing precipitation when I add vicriviroc hydrochloride directly to my aqueous buffer (e.g., PBS, Tris-HCl).

Cause: This is a common issue for poorly water-soluble compounds like vicriviroc. Direct addition to an aqueous buffer, especially at higher concentrations, can lead to the compound crashing out of solution. The hydrochloride salt is intended to improve aqueous solubility compared to the free base, but it may still be insufficient for direct dissolution at high concentrations.

Solution:

Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for creating high-concentration stock solutions of lipophilic compounds.[4]

  • Protocol:

    • Weigh the desired amount of vicriviroc hydrochloride powder.

    • Add a small volume of high-purity, anhydrous DMSO to the powder.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved. A final concentration of 10-50 mM in DMSO is typically achievable.

    • Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Step 2: Perform a Serial Dilution into Your Aqueous Buffer.

  • Rationale: By adding a small volume of the concentrated DMSO stock to a larger volume of your aqueous buffer, you can achieve the desired final concentration while keeping the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced artifacts in your cellular assays.

  • Protocol:

    • Warm the DMSO stock solution to room temperature.

    • Vortex the stock solution gently.

    • Perform a serial dilution of the stock solution into your pre-warmed aqueous buffer to reach your final desired concentration. For example, to make a 10 µM solution, you could add 1 µL of a 10 mM stock to 999 µL of your buffer.

    • Mix thoroughly by gentle inversion or vortexing immediately after adding the DMSO stock.

Visualizing the Process:

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Vicriviroc HCl Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate B->C D 10-50 mM Stock in DMSO C->D E DMSO Stock G Serial Dilution E->G F Pre-warmed Aqueous Buffer F->G H Final Working Solution (≤0.5% DMSO) G->H

Caption: Workflow for preparing vicriviroc HCl solutions.

Issue 2: My vicriviroc hydrochloride solution is clear initially, but I see precipitation after some time or after warming it to 37°C.

Cause: This may indicate that your final concentration is close to the solubility limit of vicriviroc hydrochloride in your specific buffer system. Changes in temperature can affect solubility. Additionally, some buffer components can interact with the compound over time, leading to precipitation.

Solutions:

  • Lower the Final Concentration: If your experimental design allows, try using a lower final concentration of vicriviroc hydrochloride.

  • Optimize the Buffer System:

    • Inclusion of a Surfactant: For in vitro assays where it will not interfere with the biological system, a very low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds.[6]

    • Serum in Cell Culture Media: If you are working with cell culture media, the presence of serum (e.g., 10% FBS) can help to solubilize and stabilize lipophilic compounds due to the presence of albumin and other proteins.[1]

  • Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is always best practice to prepare your final working solution of vicriviroc hydrochloride fresh for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for vicriviroc hydrochloride?

For preparing a high-concentration stock solution, high-purity, anhydrous DMSO is the recommended starting solvent.[4]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. It is crucial to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q3: Can I dissolve vicriviroc hydrochloride directly in ethanol?

While not explicitly documented for vicriviroc hydrochloride, for some poorly water-soluble drugs, dissolving in ethanol before dilution into an aqueous buffer can be an effective strategy.[7] If you try this method, ensure the final ethanol concentration is compatible with your experimental system.

Q4: How should I store my vicriviroc hydrochloride solutions?

  • Powder: Store the solid compound at -20°C as recommended by the supplier.[4]

  • DMSO Stock Solution: Store in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment and not to store them.

Q5: Are there any specific buffers that are known to be compatible with vicriviroc?

Based on published research, vicriviroc has been used in HEPES-buffered salt solutions and RPMI medium supplemented with FBS and HEPES.[1][8] These are good starting points for buffer selection.

Data Summary Table: Recommended Solvents and Storage

FormSolventTypical ConcentrationStorage
Solid Powder N/AN/A-20°C
Stock Solution Anhydrous DMSO10-50 mM-20°C or -80°C (aliquots)
Working Solution Aqueous Buffer (e.g., PBS, HEPES-buffered saline, cell culture media)Diluted from stock (e.g., nM to µM range)Prepare fresh, do not store

Troubleshooting Logic Diagram:

G Start Start: Dissolving Vicriviroc HCl Q1 Precipitation observed? Start->Q1 A1 Yes Q1->A1 Yes A2 No Q1->A2 No Action1 Prepare concentrated stock in DMSO first. A1->Action1 Action2 Proceed with experiment. Include vehicle control. A2->Action2 Q2 Precipitation after time or temperature change? Action1->Q2 Q2->A2 No A3 Yes Q2->A3 Yes Action3 Lower final concentration. A3->Action3 Action4 Optimize buffer (pH, surfactant). A3->Action4 Action5 Prepare solutions fresh. A3->Action5

Caption: Decision tree for troubleshooting solubility.

References

  • Strizki, J.M., Tremblay, C., Xu, S., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • Vicriviroc - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • VICRIVIROC | C28H38F3N5O2 | CID 3009355 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • VICRIVIROC HYDROCHLORIDE - GSRS. (n.d.). Retrieved March 24, 2026, from [Link]

  • VICRIVIROC - Inxight Drugs. (n.d.). Retrieved March 24, 2026, from [Link]

  • Khan, I., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Gulick, R. M., et al. (2005).
  • Singh, S., et al. (2019). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics.

Sources

Optimization

Technical Support Center: Optimizing Vicriviroc Hydrochloride Concentration in Cell Culture Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for vicriviroc hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for vicriviroc hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the effective use of this CCR5 antagonist in cell culture experiments. Our goal is to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of vicriviroc in a laboratory setting.

Q1: What is vicriviroc and what is its fundamental mechanism of action?

Vicriviroc (also known as SCH 417690) is a potent, small-molecule, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Its primary application is as an entry inhibitor for CCR5-tropic strains of HIV-1.[1][3]

Mechanism of Action: Unlike natural ligands that bind to the outer surface of the CCR5 receptor, vicriviroc binds with high affinity to a distinct hydrophobic pocket located between the receptor's transmembrane helices.[1][2] This binding event induces a conformational change in the extracellular loops of CCR5, locking it in an inactive state.[2] This altered shape prevents the HIV-1 envelope glycoprotein gp120 from engaging with the coreceptor, thereby blocking the membrane fusion event required for the virus to enter the host cell (e.g., T-cells, macrophages).[1][2][4]

cluster_membrane Host Cell Membrane cluster_inhibition Inhibition by Vicriviroc CD4 CD4 Receptor CCR5_active CCR5 Receptor (Active Conformation) CD4->CCR5_active 2. Conformational Change exposes CCR5 binding site HIV HIV-1 Virus CCR5_active->HIV 4. Viral Entry CCR5_inactive CCR5 Receptor (Inactive Conformation) CCR5_active->CCR5_inactive Induces Inactive Conformation gp120 gp120 gp120->CD4 1. Initial Binding gp120->CCR5_active 3. Coreceptor Binding gp120->CCR5_inactive Binding Blocked Vicriviroc Vicriviroc Vicriviroc->CCR5_active

Caption: Vicriviroc allosterically inhibits HIV-1 entry.

Q2: What is a good starting concentration for my in vitro experiments?

Vicriviroc is highly potent, with activity typically observed in the low nanomolar range.[5] For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell type and assay.[6]

A reasonable starting range for a dose-response experiment would be from 0.01 nM to 100 nM .[5][6]

Assay Type Reported Effective Concentration (EC₅₀ / IC₅₀) Source
Antiviral (HIV-1 Inhibition)0.04 nM - 2.3 nM (EC₅₀)[5]
Chemokine Signaling (RANTES)4.2 nM - 16 nM (IC₅₀)[5][7]
CCR5 Binding Affinity0.8 nM (Ki)[3][8]

Table 1: Summary of reported in vitro efficacy for vicriviroc.

Q3: How should I prepare and store vicriviroc hydrochloride stock solutions?

Proper preparation and storage of your stock solution are critical for reproducible results.[9]

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution.[10] Water contamination in DMSO can cause hydrophobic compounds to precipitate over time.[10]

  • Concentration: Prepare a high-concentration stock (e.g., 1-10 mM) to minimize the final concentration of DMSO in your cell culture media. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced toxicity or off-target effects.[11]

  • Solubilization: Ensure the compound is fully dissolved. If you observe particulates, gentle warming (to 37°C) or brief sonication may be required.[10] For some salt forms like vicriviroc malate, warming and sonication are noted to be necessary even for aqueous solubility.[12]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation.[9] Protect from light.

Q4: I'm observing high variability in my results between experiments. What is the likely cause?

Inconsistent results are often traced back to issues with compound stability or handling rather than cellular responses.[9] Key factors include:

  • Incomplete Solubilization: If the compound is not fully dissolved in the stock or when diluted into media, the actual concentration delivered to the cells will vary.[9]

  • Aqueous Instability: Many small molecules have limited stability in the aqueous, physiological pH environment of cell culture media at 37°C.[9][10] It is advisable to prepare fresh dilutions in media for each experiment and add them to cells promptly.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of standard tissue culture plates and tubes, reducing the effective concentration. Using low-protein-binding plasticware can mitigate this issue.[9]

  • Cell Seeding Density: Variations in the initial number of cells can significantly impact the outcome of proliferation or cytotoxicity assays.[6][13]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Caption: Troubleshooting workflow for vicriviroc experiments.

Problem: I am not observing the expected inhibitory activity.

Possible Cause 1: Compound Degradation Vicriviroc, like many small molecules, may degrade in aqueous solutions over time.

  • Solution: Perform a stability study by incubating vicriviroc in your complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48 hours).[10] Analyze the concentration of the remaining active compound using HPLC or LC-MS.[9] If significant degradation occurs, consider replenishing the media with fresh compound during long-term experiments.

Possible Cause 2: Sub-optimal Concentration The reported nanomolar efficacy of vicriviroc is often specific to certain HIV-1 isolates and cell types (like PBMCs).[5] Your system may require a different concentration.

  • Solution: Run a wide dose-response curve (e.g., 10 pM to 1 µM) to determine the EC₅₀ in your specific assay.[14] Ensure your assay endpoint is sensitive enough to detect subtle changes.

Possible Cause 3: Incorrect Viral Tropism Vicriviroc is only active against CCR5-tropic (R5) viruses. It will not inhibit viruses that use the CXCR4 coreceptor (X4 or R5/X4 dual-tropic strains).[5][8]

  • Solution: Confirm the tropism of your HIV-1 strain before conducting experiments. This is a critical, self-validating step for your protocol.

Problem: I am seeing significant cytotoxicity at my target concentration.

Possible Cause 1: Solvent Toxicity DMSO can be toxic to cells, especially at concentrations above 0.5%.[11]

  • Solution: Always include a "vehicle control" in your experiments.[15] This control should contain the highest concentration of DMSO used in your dilutions but no vicriviroc. If you see toxicity in the vehicle control, you must lower the final DMSO concentration by either increasing your stock concentration or adjusting your dilution scheme.

Possible Cause 2: Off-Target Effects At high concentrations, small molecules can have off-target effects unrelated to their primary mechanism.[9]

  • Solution: Determine the maximum non-toxic concentration by performing a dose-response cytotoxicity assay (see Protocol 2). Your experimental concentrations should remain well below this toxic threshold. The goal is to separate specific pharmacological effects from general toxicity.

Possible Cause 3: Formation of a Toxic Degradant If vicriviroc is unstable in your media, it could degrade into a product that is toxic to your cells.

  • Solution: Assess the stability of the compound as described above.[9] Comparing the cytotoxicity of freshly prepared compound versus compound that has been pre-incubated in media for 24-48 hours can help diagnose this issue.

Section 3: Essential Experimental Protocols

These protocols provide a validated framework for optimizing and verifying the use of vicriviroc hydrochloride in your research.

Protocol 1: Preparation of Vicriviroc Hydrochloride Stock Solutions

Objective: To prepare a concentrated, stable stock solution for consistent use in cell culture assays.

Materials:

  • Vicriviroc Hydrochloride (Molar Mass: 570.09 g/mol )[16]

  • Anhydrous, sterile-filtered DMSO (e.g., cell culture grade)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Calculation: Determine the mass of vicriviroc HCl needed to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L * 570.09 g/mol * 1000 mg/g = 5.70 mg for 1 mL

  • Weighing: Carefully weigh the calculated amount of vicriviroc HCl powder in a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of anhydrous DMSO to the tube.

  • Solubilization: Vortex vigorously. If necessary, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes until the powder is completely dissolved and the solution is clear.[10] Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting: Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding tubes.

  • Storage: Store aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal, Non-Toxic Working Concentration (Dose-Response Cytotoxicity Assay)

Objective: To identify the concentration range where vicriviroc is pharmacologically active without causing non-specific cell death.

Materials:

  • Target cells in log-phase growth[17]

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • Vicriviroc HCl stock solution (from Protocol 1)

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Positive control for cytotoxicity (e.g., staurosporine)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13][18]

  • Compound Dilution: Prepare a serial dilution series of vicriviroc in complete culture medium. A common approach is a 1:3 or 1:5 dilution series spanning a wide range (e.g., 1 µM down to 1 pM).

    • Crucially, prepare a vehicle control containing the same final DMSO concentration as your highest vicriviroc dose. [11]

    • Include a "no treatment" control (media only) and a positive control for cell death.

  • Treatment: Remove the old media from the cells and add the media containing the vicriviroc dilutions, vehicle control, and other controls.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 48-72 hours).[14]

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and the positive death control (0% viability).

    • Plot the normalized cell viability (%) against the log of the vicriviroc concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration).[19] Your optimal experimental concentrations should be at least 10-fold lower than the CC₅₀.

Protocol 3: Validating Vicriviroc Activity (Functional Assay)

Objective: To confirm that vicriviroc is functionally active in your cell system by measuring its ability to inhibit CCR5-mediated signaling. This protocol describes an inhibition of chemokine-induced calcium flux assay.[2][5]

Materials:

  • CCR5-expressing cells (e.g., U87-CD4-CCR5, PBMCs)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • A CCR5 agonist/chemokine (e.g., RANTES/CCL5)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Preparation: Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Pre-treatment: Plate the dye-loaded cells and pre-incubate them with serial dilutions of vicriviroc (at non-toxic concentrations determined in Protocol 2) or a vehicle control for 30-60 minutes at 37°C.[2]

  • Baseline Measurement: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a short period.

  • Stimulation: Add a pre-determined concentration of the CCR5 agonist (e.g., RANTES) to all wells to induce calcium mobilization.[2]

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. The agonist will cause a rapid spike in fluorescence in the control wells, which should be blunted or absent in wells pre-treated with effective concentrations of vicriviroc.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Normalize the data, setting the response with agonist + vehicle as 100% and the response with vehicle only (no agonist) as 0%.

    • Plot the percent inhibition against the log of the vicriviroc concentration and fit a curve to determine the IC₅₀ for functional antagonism.[2]

Caption: Overall experimental workflow for vicriviroc optimization.

References

  • Vicriviroc - Wikipedia. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • VICRIVIROC - Inxight Drugs. [Link]

  • O'Hara, B., et al. (2009). Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. Expert Opinion on Investigational Drugs, 18(11), 1735-1744. [Link]

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - ResearchGate. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. [Link]

  • Reduction of CCR5 with low-dose rapamycin enhances the antiviral activity of vicriviroc against both sensitive and drug-resistant HIV-1 - PMC. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. [Link]

  • Local generation and efficient evaluation of numerous drug combinations in a single sample. [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. [Link]

  • Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. [Link]

  • The chemokine receptor antagonist cenicriviroc inhibits the replication of SARS-CoV-2 in vitro - PMC. [Link]

  • vicriviroc | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • VICRIVIROC HYDROCHLORIDE - gsrs. [Link]

  • Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem - NIH. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. [Link]

  • Dose Response (AN-B243-XX-02) - SYNENTEC GmbH. [Link]

  • Vicriviroc | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. [Link]

  • Cenicriviroc – Knowledge and References - Taylor & Francis. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC. [Link]

Sources

Troubleshooting

overcoming compound precipitation with vicriviroc hydrochloride

Subject: Technical Guidance on Overcoming Compound Precipitation with Vicriviroc Hydrochloride in Experimental Settings Introduction This technical support guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Technical Guidance on Overcoming Compound Precipitation with Vicriviroc Hydrochloride in Experimental Settings

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the CCR5 antagonist, vicriviroc hydrochloride. Due to its physicochemical properties, vicriviroc hydrochloride can be prone to precipitation in aqueous solutions, a common challenge encountered with weakly basic compounds. This guide provides a comprehensive resource, including frequently asked questions (FAQs) and detailed troubleshooting protocols, to help you mitigate these solubility issues and ensure the integrity and reproducibility of your experiments. As your dedicated scientific partner, we aim to provide not just procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is my vicriviroc hydrochloride precipitating in my aqueous buffer or cell culture medium?

A1: Precipitation of vicriviroc hydrochloride is most often due to its low aqueous solubility, a characteristic common to many small molecule drugs. The hydrochloride salt form is used to improve the solubility of the weakly basic vicriviroc free base. However, when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment (e.g., PBS or cell culture medium), the compound can crash out of solution. This phenomenon, known as "solvent shock," occurs when the local concentration of the drug transiently exceeds its solubility limit in the mixed solvent system before it can be uniformly dispersed. Furthermore, the pH of the final solution is critical; as a salt of a weak base, vicriviroc hydrochloride is more soluble at a lower pH. The physiological pH of most cell culture media (around 7.4) can lead to the conversion of the more soluble salt form to the less soluble free base, resulting in precipitation.

Q2: What is the recommended solvent for preparing a stock solution of vicriviroc hydrochloride?

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general rule, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize any off-target effects on cell viability and function[3][4]. Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically through cytotoxicity testing. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects[4].

Q4: Can I use ethanol to dissolve vicriviroc hydrochloride?

A4: While ethanol can be used as a solvent for some poorly soluble compounds, its utility for vicriviroc hydrochloride may be limited. For a similar CCR5 antagonist, maraviroc, the solubility in ethanol is significantly higher than in aqueous buffers, but lower than in DMSO[5]. If you must use ethanol, a co-solvent approach where the compound is first dissolved in a small amount of ethanol and then diluted in an aqueous buffer may be attempted. However, precipitation can still occur upon dilution. For in vitro cell-based assays, DMSO is generally the preferred solvent.

Q5: Are there alternative formulation strategies to improve the solubility of vicriviroc hydrochloride for in vivo studies?

A5: Yes, for in vivo studies, especially in preclinical animal models, different formulation strategies are often employed. For oral administration in rodents, vicriviroc has been successfully formulated in a 0.4% methylcellulose suspension[6]. For intravenous administration, a 20% hydroxypropyl-β-cyclodextrin solution has been used to enhance solubility[6]. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

Troubleshooting Compound Precipitation

This section provides a systematic approach to diagnosing and resolving precipitation issues with vicriviroc hydrochloride in your experiments.

Initial Checks and Best Practices
  • Inspect Your Stock Solution: Before every experiment, visually inspect your DMSO stock solution for any signs of precipitation. If crystals are present, gently warm the vial to 37°C and vortex until the solution is clear.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles that can promote precipitation, aliquot your stock solution into single-use volumes and store at -20°C or -80°C.

  • Use High-Quality Reagents: Ensure your DMSO is anhydrous and of high purity. Water contamination in DMSO can significantly reduce its solvating capacity for hydrophobic compounds.

Troubleshooting Workflow for In Vitro Experiments

If you observe precipitation upon diluting your vicriviroc hydrochloride stock solution into your cell culture medium, follow this troubleshooting workflow.

G start Precipitation Observed in Cell Culture Medium q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce stock concentration to allow for a lower final DMSO % q1->a1_yes Yes q2 Was the stock solution added directly to the full volume of medium? q1->q2 No a1_yes->q2 a2_yes Implement a stepwise dilution protocol q2->a2_yes Yes q3 Is the working concentration of Vicriviroc HCl very high? q2->q3 No a2_yes->q3 a3_yes Perform a solubility test to determine the maximum soluble concentration in your specific medium q3->a3_yes Yes solution Precipitation Resolved q3->solution No a3_yes->solution

Caption: Troubleshooting workflow for vicriviroc hydrochloride precipitation.

Experimental Protocols

Protocol 1: Preparation of Vicriviroc Hydrochloride Stock Solution

This protocol describes the recommended procedure for preparing a concentrated stock solution of vicriviroc hydrochloride in DMSO.

Materials:

  • Vicriviroc hydrochloride (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Pre-weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of vicriviroc hydrochloride powder into a sterile vial.

  • Calculate Solvent Volume: Based on the mass of the compound and its molecular weight (570.09 g/mol for the hydrochloride salt), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add DMSO: Add the calculated volume of sterile DMSO to the vial containing the vicriviroc hydrochloride powder.

  • Dissolve the Compound: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection and Warming: Visually inspect the solution. If any particulate matter is visible, place the vial in a 37°C water bath or incubator for 10-15 minutes.

  • Final Vortex: After warming, vortex the vial again for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of any visible crystals.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: Stepwise Dilution to Avoid "Solvent Shock"

This protocol details a method for diluting the DMSO stock solution into your aqueous cell culture medium to prevent precipitation.

G cluster_0 Step 1: Prepare Intermediate Dilution cluster_1 Step 2: Prepare Final Working Solution stock 10 mM Vicriviroc HCl in 100% DMSO intermediate 100 µM Intermediate Solution in Pre-warmed Medium stock->intermediate 1:100 dilution final 1 µM Final Concentration in Culture Medium intermediate->final 1:100 dilution

Caption: Stepwise dilution workflow to prevent precipitation.

Procedure:

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Prepare Intermediate Dilution:

    • In a sterile tube, add a volume of the pre-warmed medium (e.g., 990 µL).

    • While gently vortexing or swirling the medium, add a small volume of your concentrated DMSO stock solution (e.g., 10 µL of a 10 mM stock to make a 100 µM intermediate solution).

    • Ensure the stock solution is added directly into the medium, not onto the side of the tube.

  • Prepare Final Working Solution:

    • Add the required volume of your intermediate dilution to the final volume of your cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium to achieve a final concentration of 1 µM.

    • Mix gently by inverting the tube or swirling the flask.

  • Final DMSO Concentration Check: Always calculate the final DMSO concentration to ensure it is within the acceptable range for your cells (e.g., in the example above, the final DMSO concentration would be 0.01%).

Data Presentation

While specific solubility data for vicriviroc hydrochloride is not widely published, the following table provides solubility information for a similar CCR5 antagonist, maraviroc, to illustrate how such data can be presented. Note: This data should be used for illustrative purposes only and does not represent the solubility of vicriviroc hydrochloride.

Table 1: Solubility of Maraviroc (for illustrative purposes)

SolventApproximate Solubility (mg/mL)Source
DMSO~3.3[5]
Ethanol~25[5]
Dimethyl Formamide~5[5]
1:1 Ethanol:PBS (pH 7.2)~0.5[5]

Conclusion

Overcoming the challenge of compound precipitation is a critical step in obtaining reliable and reproducible data in drug discovery and development. For vicriviroc hydrochloride, careful attention to the preparation of stock solutions and the method of dilution into aqueous media are paramount. By understanding the principles of solubility and implementing the protocols outlined in this guide, researchers can minimize the risk of precipitation and confidently advance their studies with this potent CCR5 antagonist. Should you encounter further difficulties, do not hesitate to contact our technical support team for personalized assistance.

References

  • Tagat, J.R., McCombie, S.W., Nazareno, D., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl] ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. [Link]

  • Strizki, J.M., Tremblay, C., Xu, S., et al. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. [Link]

  • Wikipedia. (n.d.). Vicriviroc. [Link]

  • GSRs. (n.d.). VICRIVIROC HYDROCHLORIDE. [Link]

  • PharmaCompass. (n.d.). Vicriviroc | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Inxight Drugs. (n.d.). VICRIVIROC. [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. [Link]

  • Hsieh, Y.L., & Taylor, L.S. (2015). Salt disproportionation in the solid state: The effect of interacting with an acidic excipient. Journal of Pharmaceutical Sciences, 104(10), 3477-3486. [Link]

  • Strizki, J.M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. [Link]

  • Colin, P., et al. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 798418. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • ResearchGate. (n.d.). In vitro drug release study in 7.4 pH Buffer. [Link]

  • Semantic Scholar. (2023). Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and C. [Link]

Sources

Optimization

Technical Support Center: Improving the Stability of Vicriviroc Hydrochloride During Long-Term Storage

Welcome to the technical support guide for Vicriviroc Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Vicriviroc Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of vicriviroc hydrochloride during long-term storage. Our goal is to move beyond simple storage instructions and equip you with the knowledge to troubleshoot stability issues and implement robust experimental designs.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Vicriviroc Stability

This section addresses the most common initial questions regarding the handling and storage of vicriviroc hydrochloride.

Q1: What are the standard recommended storage conditions for solid vicriviroc hydrochloride?

For optimal stability, solid vicriviroc hydrochloride should be stored under controlled conditions to minimize degradation.[1] The general recommendations are summarized below.

Duration Temperature Conditions Rationale
Short-Term (Days to Weeks)0 - 4 °CDry, protected from lightTo slow down potential hydrolytic and photolytic degradation during routine use.
Long-Term (Months to Years)-20 °CDry, protected from lightTo significantly reduce the kinetics of chemical degradation, ensuring the compound remains stable for over two years.[1][2]

Q2: How should I store stock solutions of vicriviroc?

Stock solutions, typically prepared in solvents like DMSO, should also be stored with care.[3] For short-term use (days to weeks), refrigeration at 0 - 4°C is acceptable. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or below.[1][3] This prevents repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the solution.

Q3: What are the initial visual signs of vicriviroc hydrochloride degradation?

While chemical degradation is often not visible, any change in the physical appearance of the solid powder or solution should be treated as a potential sign of instability. Look for:

  • Change in Color: The solid is typically a white to beige powder.[3] Any significant deviation may indicate degradation.

  • Clumping or Caking: This suggests moisture absorption, which can facilitate hydrolytic degradation.

  • Precipitation in Solution: If a previously clear stock solution shows precipitation upon warming, it may indicate insolubility or the formation of degradation products.

Q4: What is the expected shelf-life of vicriviroc hydrochloride?

When stored properly under the recommended long-term conditions (-20°C, dry, dark), the shelf life of vicriviroc is expected to be greater than two years.[1][2] However, stability is formulation-dependent and should be empirically verified for your specific preparation.

Section 2: Troubleshooting Guide - A Workflow for Investigating Instability

If you suspect that your vicriviroc hydrochloride sample is degrading, a systematic approach is necessary to identify the cause and prevent future issues. This guide provides a logical workflow for troubleshooting.

Problem: My purity analysis (e.g., by HPLC) shows a decrease in the main vicriviroc peak and the appearance of new, unknown peaks over time.

This is a classic sign of chemical instability. The goal is to determine which environmental factor (e.g., water, oxygen, light, heat) is causing the degradation. This can be systematically investigated using a forced degradation study.[4][5]

G cluster_stress Stress Conditions cluster_mitigation Mitigation Strategy start Instability Suspected (Purity Decrease) setup Initiate Forced Degradation Study (Stress Testing) start->setup acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) oxid Oxidation (e.g., 3% H₂O₂) heat Thermal Stress (e.g., 60-80°C) light Photolytic Stress (UV/Vis Light) analysis Analyze Samples with Stability-Indicating Method (e.g., RP-HPLC) acid->analysis base->analysis oxid->analysis heat->analysis light->analysis compare Compare Degradation Profiles: Which condition caused the most degradation? analysis->compare identify Identify Degradation Pathway compare->identify hydrolysis Control pH & Moisture (Use aprotic solvents, desiccants) compare->hydrolysis  If Acid/Base  degrades oxidation_mit Inert Atmosphere & Antioxidants (Purge with N₂/Ar, add BHT) compare->oxidation_mit  If H₂O₂  degrades photolysis Protect from Light (Use amber vials) compare->photolysis  If Light  degrades G cluster_vicriviroc vicriviroc_node ether amide piperazine_n ether_label Ether Hydrolysis (Acid-catalyzed) amide_label Amide Hydrolysis (Acid/Base-catalyzed) piperazine_label N-Oxidation

Caption: Potential degradation sites on the vicriviroc molecule.

  • Ether Hydrolysis (Red): The methoxy group is attached to a benzylic carbon, making it potentially susceptible to acid-catalyzed hydrolysis, especially under harsh conditions. This would yield an alcohol derivative and methanol.

    • Mitigation: Maintain neutral pH in solutions. Ensure the solid API is stored in a dry environment.

  • Amide Hydrolysis (Blue): The amide bond connecting the piperidine and pyrimidine rings is a classic site for both acid- and base-catalyzed hydrolysis. This is a very common degradation pathway for pharmaceuticals.

    • Mitigation: Strict pH control of any liquid formulations is critical. For solid storage, preventing moisture access is the primary defense.

  • N-Oxidation (Yellow): The tertiary amines in the piperazine ring system are susceptible to oxidation, which can form N-oxides. [6]This can be promoted by atmospheric oxygen, trace metal ions, or peroxide impurities.

    • Mitigation: Store under an inert atmosphere (e.g., argon or nitrogen) for maximum protection. If in solution, purging the solvent with an inert gas before dissolution can help. The addition of an antioxidant (e.g., BHT) could be considered in a formulation.

Authoritative Grounding: The known human metabolites of vicriviroc include O-Desmethylvicriviroc and Vicriviroc N-oxide, which lends credence to the hypothesis that the ether linkage and piperazine nitrogens are chemically active sites on the molecule. [12]

References
  • PharmaCompass.com. Vicriviroc | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Wikipedia. Vicriviroc. [Link]

  • GSC Online Press. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • National Center for Biotechnology Information. Vicriviroc | PubChem CID 3009355. [Link]

  • International Journal of Scientific Research in Science and Technology. Determination of Vicrivirocin in Pharmaceutical Dosage Forms By Reverse Phase-High Performance Liquid Chromatographic (RP-HPLC) Method. [Link]

  • Strizki, J.M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Stability Indicating Method Development and Validation for Estimation of Valacyclovir in Pharmaceutical Preparation. [Link]

  • Hindawi. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. [Link]

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ResearchGate. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • Journal of Pharmaceutical and Allied Sciences. Impact of seasonal climate variations on pharmaceutical stability in different geographic warehouses. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Stability-indicating liquid chromatographic method for valacyclovir. [Link]

Sources

Troubleshooting

reducing background noise in vicriviroc CCR5 binding assays

Technical Support Center: Troubleshooting Vicriviroc–CCR5 Binding Assays Welcome to the Assay Support Center. This guide is designed for researchers, scientists, and drug development professionals working with vicriviroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Vicriviroc–CCR5 Binding Assays

Welcome to the Assay Support Center. This guide is designed for researchers, scientists, and drug development professionals working with vicriviroc (formerly SCH 417690 or SCH-D), a potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1]. While vicriviroc demonstrates sub-nanomolar affinity for CCR5 and potent broad-spectrum anti-HIV-1 activity[2], quantifying its binding kinetics—particularly in high-throughput Scintillation Proximity Assays (SPA)—is frequently complicated by high background noise (non-specific binding, NSB).

This guide provides a mechanistic framework, self-validating protocols, and troubleshooting steps to maximize the Signal-to-Background (S/B) ratio in your vicriviroc binding assays.

The Causality of Background Noise in CCR5 Assays

To effectively reduce background noise, we must first understand its physical and kinetic origins in the context of the CCR5 receptor and vicriviroc's chemical properties.

  • Lipophilicity and Surface Adsorption: Vicriviroc is a highly lipophilic small molecule. In radioligand assays (e.g., using [3H]-vicriviroc or [3H]-SCH-C), the free radioligand has a strong propensity to partition into the lipid bilayers of crude membrane preparations and adsorb non-specifically to the hydrophobic surfaces of Wheat Germ Agglutinin (WGA) SPA beads or polystyrene assay plates.

  • Kinetic Mismatch (The "False Background" Effect): Background noise is often a relative metric. If the specific signal is artificially low, the S/B ratio collapses. Vicriviroc exhibits exceptionally slow dissociation kinetics from CCR5, with a half-life ( t1/2​ ) of approximately 12 ± 1.2 hours at room temperature, which is significantly slower than other antagonists like maraviroc[3]. Consequently, reaching true thermodynamic equilibrium requires prolonged incubation (up to 24 hours)[4]. Reading the assay prematurely results in sub-maximal specific binding, making the intrinsic NSB appear overwhelmingly high.

  • Receptor Coupling State: CCR5 exists in multiple conformational states (G-protein coupled vs. uncoupled). While some antagonists (like aplaviroc) are highly sensitive to the receptor's coupling state, vicriviroc binds effectively to both[3]. However, ensuring membrane integrity and the presence of GDP/GTP γ S can stabilize the receptor population, reducing assay variability.

Optimized Workflow for WGA-SPA Binding Assays

Below is the logical workflow designed to mitigate NSB at every step of the assay.

G Membrane 1. Membrane Prep (HTS-hCCR5 cells + Protease Inhibitors) Beads 2. WGA-SPA Bead Coupling (Optimize Bead:Membrane Ratio) Membrane->Beads Buffer 3. Buffer Formulation (Add 0.5% BSA & 0.1% CHAPS) Beads->Buffer Ligand 4. Radioligand Addition ([3H]-Vicriviroc ± 1 µM SCH-C) Buffer->Ligand Incubation 5. Equilibrium Incubation (RT for 12-24h to maximize signal) Ligand->Incubation Readout 6. Scintillation Counting (Maximized S/B Ratio) Incubation->Readout

Optimized workflow for [3H]-Vicriviroc CCR5 SPA binding assay to minimize background noise.

Step-by-Step Self-Validating Protocol

This protocol utilizes WGA-SPA technology to measure [3H]-vicriviroc binding to HTS-hCCR5 membranes. It is "self-validating" because it inherently defines the NSB threshold in parallel with total binding, ensuring that any calculated Kd​ or Bmax​ is strictly derived from specific receptor interactions.

Reagents & Materials:

  • Membranes: HTS-hCCR5 cell membranes[3].

  • Beads: WGA-coated SPA beads.

  • Radioligand: [3H]-vicriviroc or [3H]-SCH-C (3-5 nM working concentration)[3].

  • Cold Competitor: Unlabeled SCH-C or vicriviroc (1 µM to 10 µM)[3].

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl 2​ , 1 mM CaCl 2​ , 0.5% Bovine Serum Albumin (BSA)[5], and 0.1% CHAPS.

Methodology:

  • Bead-Membrane Pre-Coupling: Incubate HTS-hCCR5 membranes (2-4 µ g/well ) with WGA-SPA beads (0.5-1.0 mg/well) in binding buffer for 1 hour at 4°C with gentle agitation.

    • Causality: Pre-coupling ensures that the receptor is immobilized before introducing the highly lipophilic radioligand, preventing the radioligand from saturating bare bead surfaces.

  • Buffer Optimization: Ensure the binding buffer contains 0.5% BSA (fatty-acid free).

    • Causality: BSA acts as a carrier protein that "sponges" excess lipophilic [3H]-vicriviroc, drastically reducing its non-specific adherence to the plastic well walls and the WGA beads[5].

  • Assay Assembly (Self-Validation Step):

    • Total Binding Wells: Add 50 µL of [3H]-vicriviroc (final conc. 3-5 nM) + 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of [3H]-vicriviroc + 50 µL of unlabeled SCH-C (final conc. 1 µM)[4].

    • Sample Wells: Add 50 µL of [3H]-vicriviroc + 50 µL of test compounds at varying concentrations.

  • Equilibrium Incubation: Seal the plates and incubate at room temperature (22°C) for 12 to 24 hours.

    • Causality: Because vicriviroc dissociates very slowly ( t1/2​ = 12h), the association phase must be extended to reach true equilibrium[3]. Shorter incubations will yield artificially low total binding, ruining the S/B ratio[4].

  • Readout: Allow the beads to settle for 2 hours (or centrifuge briefly at 500 x g for 5 mins) before reading on a microplate scintillation counter.

    • Causality: Settling brings the SPA beads into close proximity with the photomultiplier tubes, maximizing the specific signal generated by the Auger electrons of the tritium interacting with the bead scintillant.

Quantitative Data Presentation: Impact of Buffer Additives

The following table summarizes the expected quantitative improvements in assay performance when optimizing buffer conditions for a[3H]-vicriviroc SPA assay.

Buffer ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Background (S/B) Ratio
Standard Buffer (No BSA, No Detergent)12,5008,5004,0001.47 (Poor)
+ 0.1% BSA11,2004,1007,1002.73 (Moderate)
+ 0.5% BSA10,8001,2009,6009.00 (Excellent)
+ 0.5% BSA + 0.1% CHAPS11,50085010,65013.53 (Optimal)

Note: CPM = Counts Per Minute. Specific Binding = Total Binding - Non-Specific Binding. S/B Ratio = Total Binding / Non-Specific Binding.

Frequently Asked Questions (FAQs)

Q: I am using a 2-hour incubation at room temperature, and my specific signal is barely above background. What is wrong? A: You are reading the assay before it has reached equilibrium. Competitive binding analyses show that small molecule CCR5 antagonists like SCH-C and vicriviroc require prolonged incubation (up to 24 hours) at room temperature to reach equilibrium due to their exceptionally slow dissociation rates[3],[4]. Extend your incubation time to at least 12 hours to allow the specific signal to accumulate, which will naturally improve your S/B ratio.

Q: Can I use unlabeled chemokines (like CCL3 or CCL5) instead of a small molecule to define my NSB? A: It is highly recommended to use an unlabeled small molecule antagonist (like 1 µM SCH-C or cold vicriviroc) rather than a chemokine to define NSB for a [3H]-vicriviroc assay[4]. Chemokines (like CCL3/MIP-1 α ) and small molecule antagonists bind to distinct, albeit allosterically linked, conformational sites on CCR5[6]. A small molecule competitor ensures you are fully displacing the radioligand from its specific transmembrane binding pocket.

Q: My background noise is still high even with 0.5% BSA. Should I wash the WGA-SPA beads before counting? A: SPA is designed to be a homogeneous, "no-wash" assay. Washing SPA beads by centrifugation and resuspension can disrupt the equilibrium and shear the bead-membrane complexes, leading to high variability. Instead of washing, ensure your membranes are fully pre-coupled to the beads before adding the radioligand, and consider adding a mild, non-denaturing detergent like 0.1% CHAPS to the buffer to further reduce hydrophobic sticking of the free radioligand.

Q: Does the G-protein coupling state of my membrane prep affect the background or specific binding of vicriviroc? A: Unlike some CCR5 ligands (e.g., the agonist CCL3, which binds with high affinity only to G α i/o-coupled CCR5[6], or the antagonist aplaviroc, which is highly sensitive to coupling state), vicriviroc binds efficiently to CCR5 regardless of its G-protein coupling state[3]. Therefore, variations in coupling state across different membrane batches will not significantly impact your total specific binding, meaning your background noise is likely stemming from buffer or kinetic issues rather than receptor conformation.

References

  • [1] Strizki, J. M., et al. "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1." Antimicrobial Agents and Chemotherapy, ASM Journals. URL: [Link]

  • [2] "VICRIVIROC." Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • [3] Gonsiorek, W., et al. "Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists." NATAP. URL: [Link]

  • [4] Strizki, J. M., et al. "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • [5] Wu, L., et al. "Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding." Journal of Experimental Medicine, Rockefeller University Press. URL: [Link]

  • [6] Colin, P., et al. "Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins." PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Optimization

refining LC-MS/MS sensitivity for vicriviroc hydrochloride detection

Welcome to the Advanced Bioanalytical Support Center As a Senior Application Scientist, I have compiled this definitive technical guide for researchers and drug development professionals tasked with quantifying vicriviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center

As a Senior Application Scientist, I have compiled this definitive technical guide for researchers and drug development professionals tasked with quantifying vicriviroc hydrochloride—a potent CCR5 antagonist—in complex biological matrices. Achieving high-fidelity pharmacokinetic (PK) data requires an LC-MS/MS workflow that is not merely a sequence of steps, but a self-validating system. Here, we dissect the causality behind ionization inefficiencies, matrix suppression, and fragmentation variability, providing you with field-proven methodologies to push your Lower Limit of Quantification (LLOQ) well below the standard 0.5 ng/mL threshold.

Section 1: The Chemistry of Vicriviroc Detection

Q1: Why is my vicriviroc signal unstable, and how do I optimize the Multiple Reaction Monitoring (MRM) transitions?

A1: Signal instability for vicriviroc often stems from suboptimal collision-induced dissociation (CID) parameters. Vicriviroc ionizes robustly in positive electrospray ionization (ESI) mode to form a 1[1]. The most abundant and stable product ion for MRM quantification is m/z 303, which corresponds to the 1 within the molecule's piperazine-piperidine scaffold[1].

Causality: If your collision energy (CE) is too low, the C-N4 bond will not cleave efficiently, leaving unfragmented precursor ions and reducing sensitivity. If the CE is too high, the m/z 303 fragment will undergo secondary fragmentation into non-specific, lower-mass ions, raising the baseline noise.

Self-Validating Check: Always run a CE breakdown curve (ramping from 15 eV to 45 eV) during method development. The optimal CE should yield a Gaussian distribution of the m/z 303 abundance, peaking sharply at the optimal voltage.

Vicriviroc_Fragmentation Precursor Precursor Ion [M+H]+ m/z 534 CID Collision-Induced Dissociation (Optimized CE) Precursor->CID Quadrupole 1 Isolation Product Product Ion m/z 303 (C-N4 Cleavage) CID->Product Collision Cell Fragmentation

Vicriviroc MRM fragmentation pathway highlighting the critical C-N4 bond cleavage.

Section 2: Overcoming Matrix Effects and Solvent Influence

Q2: I am experiencing severe ion suppression during the gradient elution of human plasma samples. How can I mitigate this without increasing my run time?

A2: Ion suppression in gradient LC-MS/MS is a dynamic thermodynamic problem. As the percentage of organic modifier (e.g., acetonitrile) increases during the gradient, the surface tension and desolvation efficiency of the ESI droplets fundamentally change. This creates a moving target for ionization efficiency, often leading to2[2].

The Solution: Implement2 using post-column solvent addition[2].

Causality: By utilizing a secondary pump to deliver an inverse gradient post-column, the 2 throughout the entire run[2]. This normalizes the droplet desolvation thermodynamics, ensuring that matrix components eluting at different retention times do not disproportionately suppress the vicriviroc signal.

Data Presentation: Impact of Analytical Strategy on Vicriviroc Sensitivity

Analytical StrategyFlow RateSource ConditionsVicriviroc LLOQSignal Variance (Matrix)
Conventional HPLC-ESI-MS500 - 700 µL/minDynamic Gradient~0.5 - 1.0 ng/mL[3]High (Up to 6-fold error)[2]
Microflow LC-MS/MS5 - 35 µL/minDynamic Gradient~0.1 - 0.5 ng/mL[4]Moderate
RNLC-NSI-MS (Post-Column)300 nL - 5 µL/minIsocratic (Normalized)< 0.05 ng/mLLow (Uniform response)[2]

Section 3: Advanced Methodologies - Microflow and Post-Column Normalization

Q3: How do I physically set up a microflow LC-MS/MS system with post-column solvent addition for vicriviroc PK studies?

A3: Transitioning from conventional flow to microflow (µLC) inherently increases sensitivity by5[5]. Below is the self-validating protocol for setting up this advanced architecture.

RNLC_Workflow Prep 1. Plasma Sample Prep (Protein Precipitation & Centrifugation) PumpA 2. Microflow LC Separation (Analytical Gradient: 5% to 95% Organic) Prep->PumpA Mix 4. Zero-Dead-Volume Mixing Tee (Isocratic Effluent Generation) PumpA->Mix PumpB 3. Post-Column Solvent Addition (Inverse Gradient: 95% to 5% Organic) PumpB->Mix Inverse Sync NSI 5. Nanospray Ionization (NSI) (Constant Desolvation Environment) Mix->NSI Detect 6. Tandem Mass Spectrometry (MRM Detection) NSI->Detect

Logical workflow of Response Normalized Microflow LC-MS/MS for vicriviroc detection.

Step-by-Step Methodology: Response Normalized Microflow LC-MS/MS

Phase 1: Sample Preparation (Self-Validating Extraction)

  • Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Spike with 10 µL of stable isotope-labeled internal standard (e.g., Vicriviroc-d6) to continuously validate extraction recovery and correct for any residual matrix effects.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to crash plasma proteins.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean plate and evaporate under nitrogen. Reconstitute in 50 µL of initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).

Phase 2: Dual-Pump System Synchronization 4. Analytical Pump (Pump 1): Plumb a microflow column (e.g., 0.5 mm I.D. C18)[4]. Program a gradient from 5% B (Acetonitrile/0.1% FA) to 95% B over 5 minutes at a flow rate of 5 µL/min[5]. 5. Normalization Pump (Pump 2): Plumb a secondary pump directly to a zero-dead-volume mixing tee located immediately post-column (before the MS source). 6. Inverse Gradient Programming: Program Pump 2 to run the exact inverse gradient of Pump 1 (95% B down to 5% B) at an identical flow rate (5 µL/min).

  • Causality Check: The combined effluent entering the source will now be a constant 10 µL/min at a static 50% organic composition, completely eliminating solvent-based ionization bias and stabilizing the Taylor cone[2].

Phase 3: Mass Spectrometry & Validation 7. Source Optimization: Adjust the NSI or micro-ESI probe voltage. Because the solvent composition is now static, you only need to optimize the source temperature and gas flows for a 50% organic mixture, rather than compromising across a changing gradient. 8. Data Acquisition: Monitor the vicriviroc transition (m/z 534 → 303) and the internal standard transition. Validate the LLOQ by ensuring the signal-to-noise (S/N) ratio at 0.05 ng/mL is ≥ 10:1.

References

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals.
  • PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211).
  • Response normalized liquid chromatography nanospray ionization mass spectrometry.American Chemical Society (ACS).
  • Enhancing Sensitivity of Microflow-Based Bottom-Up Proteomics through Postcolumn Solvent Addition.American Chemical Society (ACS).
  • The advantages of microflow LC-MS/MS compared with conventional HPLC-MS/MS for the analysis of methotrexate

Sources

Reference Data & Comparative Studies

Validation

In Vitro Comparative Analysis of Vicriviroc and Aplaviroc: Efficacy, Mechanisms, and Resistance Profiling

In the landscape of HIV-1 entry inhibitors, targeting the host chemokine receptor CCR5 represents a critical paradigm shift from direct viral targeting. As an application scientist overseeing antiviral screening workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of HIV-1 entry inhibitors, targeting the host chemokine receptor CCR5 represents a critical paradigm shift from direct viral targeting. As an application scientist overseeing antiviral screening workflows, I frequently evaluate the nuanced pharmacological profiles of small-molecule CCR5 antagonists. This guide provides a definitive in vitro comparative analysis of two structurally distinct allosteric inhibitors: Vicriviroc (SCH-D) and Aplaviroc (GW873140 / AK602) .

While both compounds effectively block the entry of macrophage-tropic (R5) HIV-1 strains, their unique binding footprints within the CCR5 transmembrane cavity lead to divergent resistance mechanisms and in vitro behaviors.

Mechanistic Divergence and Receptor Interactions

Both vicriviroc and aplaviroc function as non-competitive, allosteric inverse agonists. Rather than directly competing with the HIV-1 gp120 envelope glycoprotein or natural chemokines (like CCL5/RANTES) at the extracellular loops (ECLs), they bind to a hydrophobic pocket formed by the transmembrane (TM) helices of CCR5.

This binding locks the receptor into a conformational state that is unrecognizable to gp120. However, the specific structural alterations they induce differ significantly:

  • Vicriviroc stabilizes a conformation that disrupts the interaction between the V3 loop of gp120 and the CCR5 N-terminus. Viral escape typically requires multiple mutations in the V3 loop that alter local electrostatic potentials, allowing the virus to recognize the modified receptor [1][1].

  • Aplaviroc induces a distinct allosteric shift. Strikingly, certain in vitro derived HIV-1 variants (such as the Δ9-12 V3 deletion mutant) exhibit complete resistance to aplaviroc and paradoxically become reliant on the aplaviroc-bound conformation of CCR5 for efficient entry [2][2].

In Vitro Pharmacological Profiles

The following table synthesizes the quantitative in vitro performance metrics of both antagonists against standard R5-tropic HIV-1 strains (e.g., Ba-L, JR-FL).

Pharmacological ParameterVicriviroc (SCH-D)Aplaviroc (AK602)
Primary Target CCR5 (Allosteric)CCR5 (Allosteric)
Receptor Binding Affinity (Ki) ~ 2.5 nM< 1.0 nM
Antiviral IC50 (HIV-1 Ba-L) 0.4 – 3.3 nM0.1 – 0.4 nM
Antiviral IC90 (PBMCs) 1.8 – 10.0 nM1.5 – 4.0 nM
Mechanism of Resistance V3 loop charge alterationsV3 mutations; utilization of drug-bound CCR5
Current Status Discontinued (Phase III)Discontinued (Phase IIb - Hepatotoxicity)

Data supported by commercial biochemical assay standards [3][3] and clinical development reviews [4][4].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of CCR5 antagonists requires robust, self-validating assay systems. Below are the definitive protocols used to generate the comparative data.

Protocol 1: Pseudotyped HIV-1 Entry & Inhibition Assay

This assay isolates the viral entry event from downstream replication kinetics, providing a direct measurement of antagonist efficacy.

  • Viral Pseudotyping (HEK293T Transfection): Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid (pNL4-3.Luc.R-E-) and an Env-expression plasmid (e.g., Ba-L).

    • Causality: Using a luciferase-encoding pseudovirus restricts replication to a single cycle. This ensures the luminescent signal strictly correlates with successful coreceptor engagement and membrane fusion.

  • Target Cell Preparation: Seed U87-CD4-CCR5 astroglioma cells in 96-well plates.

    • Causality: These cells are engineered to stably overexpress CD4 and CCR5, eliminating the high variability of endogenous coreceptor expression found in primary human PBMCs.

  • Compound Pre-incubation: Serially dilute vicriviroc or aplaviroc (0.01 nM to 1000 nM) and pre-incubate with target cells for 1 hour at 37°C.

    • Causality: Pre-incubation is critical to allow these allosteric inhibitors to reach binding equilibrium within the TM cavity prior to viral challenge.

  • Viral Challenge & Self-Validation: Add the pseudovirus to the treated cells. You must include a "Virus Only" (positive) and "Mock Infected" (negative) control well.

    • Trustworthiness: The positive control establishes the 100% infection baseline (Maximal Signal), while the negative control defines background luminescence. If the signal-to-background ratio drops below 100:1, the assay is invalid.

  • Luciferase Readout: After 48-72 hours, lyse the cells, add luciferin substrate, and quantify Relative Light Units (RLU) to calculate the IC50.

G N1 Viral Pseudotyping (HEK293T + Env/Backbone) N4 Viral Infection (48-72h Incubation) N1->N4 N2 Target Cell Preparation (U87-CD4-CCR5) N3 Antagonist Pre-incubation (Vicriviroc / Aplaviroc) N2->N3 N3->N4 N5 Reporter Readout (Luciferase Quantification) N4->N5 N6 Data Normalization & IC50 Calculation N5->N6

Workflow for in vitro evaluation of CCR5 antagonist efficacy via pseudovirus infection.

Protocol 2: Intracellular Calcium Mobilization (FLIPR) Assay

Because CCR5 is a G-protein coupled receptor (GPCR), antagonist binding can be validated by measuring the blockade of natural intracellular signaling.

  • Dye Loading: Plate U87-CD4-CCR5 cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Causality: Fluo-4 exhibits enhanced fluorescence upon binding cytosolic Ca2+, providing a direct, real-time readout of GPCR activation.

  • Antagonist Addition: Inject vicriviroc or aplaviroc and monitor baseline fluorescence.

    • Self-Validation: This step proves the compounds are true antagonists and do not possess intrinsic agonist activity (which would trigger a premature calcium spike).

  • Agonist Stimulation: Inject a natural CCR5 ligand (CCL5/RANTES) at an EC80 concentration.

    • Causality: Using an EC80 concentration ensures the system is highly sensitized to allosteric inhibition, maximizing the assay's resolution to differentiate between the sub-nanomolar potencies of vicriviroc and aplaviroc.

  • Kinetic Measurement: Record fluorescence continuously using a Fluorometric Imaging Plate Reader (FLIPR) to calculate signal inhibition.

G CCR5 CCR5 Receptor (U87-CD4-CCR5 Cells) GProtein G-Protein Activation (Gq / Gi) CCR5->GProtein Activates Agonist CCL5 / RANTES (Natural Agonist) Agonist->CCR5 Binds Antagonist Vicriviroc / Aplaviroc (Allosteric Inhibitors) Antagonist->CCR5 Allosteric Binding Inhibition Conformational Arrest (Signaling Blockade) Antagonist->Inhibition Induces Calcium Intracellular Ca2+ Flux (FLIPR Readout) GProtein->Calcium Triggers Inhibition->GProtein Prevents

Mechanism of CCR5 antagonism and intracellular calcium mobilization readout.

In Vitro Resistance Profiling: The Plateau Effect

When evaluating in vitro resistance to CCR5 antagonists, researchers must look beyond simple IC50 shifts. Resistance to vicriviroc and aplaviroc frequently manifests as a reduction in the Maximal Percent Inhibition (MPI) , creating a plateau effect on the dose-response curve.

This plateau occurs because resistant viral envelopes evolve to either:

  • Scavenge trace amounts of inhibitor-free CCR5 with extreme efficiency.

  • Directly utilize the drug-bound conformation of the receptor for entry.

Studies have shown that viral resistance to aplaviroc is heavily influenced by the expression levels of CD4 and CCR5 on the target cells, indicating that highly adapted Envs can efficiently exploit the aplaviroc-bound receptor complex [5][5]. While both drugs are highly potent in vitro, these distinct resistance pathways highlight the complex structural plasticity of the HIV-1 envelope glycoprotein in the presence of allosteric pressure.

Sources

Comparative

validating vicriviroc hydrochloride efficacy in pseudovirus models

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the efficacy of the CCR5 antagonist vicriviroc hydrochloride using HIV-1 pseudovirus models. Executive Summary Inh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the efficacy of the CCR5 antagonist vicriviroc hydrochloride using HIV-1 pseudovirus models.

Executive Summary

Inhibiting Human Immunodeficiency Virus Type 1 (HIV-1) entry by blocking host cell coreceptors is a proven strategy in antiretroviral therapy. Vicriviroc hydrochloride (VCV, formerly SCH 417690 or SCH-D) is a highly potent, small-molecule CCR5 antagonist. To rigorously evaluate the efficacy of entry inhibitors like VCV, researchers rely on pseudovirus models . These single-cycle, replication-defective viral models isolate the entry step of the HIV-1 life cycle, allowing for precise, structure-function analysis of viral tropism and drug susceptibility without the confounding variables of multi-cycle replication assays.

This guide provides a comprehensive framework for validating VCV efficacy, comparing its performance against alternative CCR5 antagonists, and establishing a self-validating experimental protocol grounded in field-proven methodologies.

Mechanistic Rationale: Allosteric Modulation of CCR5

Vicriviroc does not directly compete with the HIV-1 envelope glycoprotein (gp120) for the extracellular binding site. Instead, it binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor. This binding locks the receptor into a stabilized conformation that the viral gp120-CD4 complex cannot recognize, effectively halting membrane fusion[1.5].

Understanding this mechanism is critical for experimental design: because VCV acts as an allosteric modulator, target cells must be pre-incubated with the compound to allow conformational stabilization before the introduction of the viral inoculum.

Pathway gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Binding CCR5 CCR5 Coreceptor (Target) CD4->CCR5 2. Conformational Shift Fusion Viral Membrane Fusion CCR5->Fusion 3. Mediates Entry VCV Vicriviroc (VCV) VCV->CCR5 Allosteric Blockade

Mechanism of Vicriviroc allosteric blockade of CCR5-mediated HIV-1 viral entry.

Comparative Efficacy: Vicriviroc vs. Alternatives

When validating VCV, it is essential to benchmark its performance against both its predecessor (SCH-C) and the FDA-approved clinical standard, Maraviroc (MVC). In standardized pseudovirus assays, VCV demonstrates potent inhibition across genetically diverse R5-tropic isolates, with geometric mean EC50s ranging between 0.04 nM and 2.3 nM[1.1].

Notably, head-to-head assays using cells from the same donors infected with similar viral inocula show that VCV is consistently 2- to 40-fold more potent than SCH-C[1.1]. Furthermore, VCV exhibits distinct binding kinetics compared to MVC, allowing it to maintain efficacy against certain MVC-resistant strains, though cross-resistance via specific V3 loop mutations can occur[1.5].

Table 1: Comparative In Vitro Efficacy of CCR5 Antagonists in Pseudovirus Models

CompoundTarget SiteMean EC50 Range (nM)Synergy PotentialKey Experimental Advantage
Vicriviroc (VCV) CCR5 (Transmembrane)0.04 - 2.3High (with PRO 140, Rapamycin)Superior affinity; maintains potency at lower CCR5 densities.
Maraviroc (MVC) CCR5 (Transmembrane)0.1 - 4.5High (with PRO 140)FDA-approved baseline standard for tropism assays.
SCH-C CCR5 (Transmembrane)0.8 - 15.0ModerateHistorical baseline; useful as a low-potency comparative control.
PRO 140 (mAb) CCR5 (Extracellular)VariableHigh (with VCV and MVC)Non-competitive binding allows synergistic assay design.

Note: VCV has demonstrated potent, statistically significant antiviral synergy with the monoclonal antibody PRO 140, yielding combination indices (CI) of 0.18 to 0.64, translating to up to 14-fold dose reductions[1.7]. Additionally, reducing CCR5 density using low-dose rapamycin sensitizes resistant strains to VCV[1.2].

Experimental Design: The Pseudovirus Model

Why Pseudoviruses? (The Causality of Choice) Using replication-competent primary isolates introduces high variability due to multiple replication cycles and donor PBMC differences. Pseudoviruses—generated by co-transfecting an Env-deficient HIV backbone (e.g., pSG3ΔEnv) with a cloned HIV-1 envelope plasmid (e.g., JR-CSF)—restrict infection to a single cycle. This isolates the entry step, ensuring that any reduction in reporter signal is exclusively due to the blockade of viral entry by the CCR5 antagonist, rather than downstream replication defects.

Cell Line Selection While TZM-bl cells (HeLa-derived) are the historical standard due to their integrated luciferase reporter, their artificially high surface CCR5 density can mask the potency of antagonists against resistant strains. For highly sensitive efficacy validation, A3R5 cells (a human CD4+ lymphoblastoid cell line) are increasingly preferred. A3R5 cells express physiological levels of CCR5, significantly increasing assay sensitivity and allowing for the detection of weak neutralizers or subtle resistance mutations that TZM-bl assays might miss[1.11].

Step-by-Step Protocol: Pseudovirus Efficacy Assay

This protocol outlines a self-validating workflow for testing VCV efficacy using a luminescence-based reporter system.

Workflow Step1 1. Pseudovirus Generation Co-transfect HEK293T with Env & Backbone Step2 2. Target Cell Seeding Plate TZM-bl or A3R5 cells (CCR5+) Step1->Step2 Step3 3. VCV Pre-incubation Dose-response titration (0.01 - 100 nM) Step2->Step3 Step4 4. Viral Infection Add normalized pseudovirus (TCID50) Step3->Step4 Step5 5. Reporter Readout Lyse cells & measure Luciferase (RLU) Step4->Step5

Step-by-step workflow for the CCR5 antagonist pseudovirus efficacy assay.

Phase 1: Preparation & Seeding
  • Pseudovirus Titration: Normalize the pseudovirus stock to a standard infectious dose (e.g., 200 TCID50 per well) to ensure the luminescence readout falls within the linear dynamic range of the assay (typically 10^4 to 10^6 Relative Light Units [RLU]).

  • Cell Plating: Seed target cells (e.g., A3R5 or TZM-bl) into 96-well flat-bottom microplates at a density of 1×104 cells per well in 50 µL of culture medium.

Phase 2: Compound Pre-Incubation
  • Serial Dilution: Prepare a 3-fold or 5-fold serial dilution of Vicriviroc hydrochloride, starting from a top concentration of 100 nM down to 0.01 nM.

  • Allosteric Stabilization: Add 50 µL of the VCV dilutions to the target cells. Incubate for 1 hour at 37°C . Causality: This critical pre-incubation step allows VCV to reach equilibrium binding within the CCR5 transmembrane pocket, stabilizing the receptor before viral challenge.

Phase 3: Infection & Readout
  • Viral Challenge: Add 50 µL of the normalized pseudovirus to each well. To maximize infection efficiency, include a polycation like Polybrene (final concentration 15 µg/mL) to reduce electrostatic repulsion between the virus and the cell membrane.

  • Incubation: Cultivate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Quantification: Lyse the cells using a standard luciferase assay system. Quantify RLU using a microplate luminometer. Calculate the percent inhibition relative to the virus-only control, and determine the EC50 using non-linear regression analysis.

Self-Validating Controls & Data Interpretation

A trustworthy assay must be an internally self-validating system. To ensure the scientific integrity of your VCV efficacy data, the following controls are mandatory:

  • Tropism Specificity Control (The X4 Challenge): Include a parallel assay using a CXCR4-tropic pseudovirus (e.g., HXB2 or NL4-3). Because VCV is strictly a CCR5 antagonist, it should yield 0% inhibition against the X4 strain. If dose-dependent inhibition is observed here, it indicates compound cytotoxicity or off-target effects, invalidating the run[1.3].

  • Env-Deficient Control (ΔEnv): Infect cells with pseudoviruses lacking the envelope glycoprotein. This establishes the absolute background noise of non-specific viral uptake and plasmid carryover.

  • Cell Viability Counter-Screen: Run a parallel plate treated with VCV but without virus, using a cell viability reagent (e.g., CellTiter-Glo). This ensures that drops in RLU at high VCV concentrations are due to entry blockade, not drug-induced cell death.

By adhering to this framework, researchers can generate highly reproducible, artifact-free data that objectively validates the entry-inhibition profile of vicriviroc against diverse HIV-1 pseudovirus panels.

References

  • Title: Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 Source: Antimicrobial Agents and Chemotherapy (NIH/PMC) URL: [Link]

  • Title: Reduction of CCR5 with low-dose rapamycin enhances the antiviral activity of vicriviroc against both sensitive and drug-resistant HIV-1 Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Structure-Function Analysis of Human Immunodeficiency Virus Type 1 gp120 Amino Acid Mutations Associated with Resistance to the CCR5 Coreceptor Antagonist Vicriviroc Source: Journal of Virology (ASM Journals) URL: [Link]

  • Title: Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus Type 1 Source: Journal of Virology (NIH/PMC) URL: [Link]

  • Title: HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations Source: Canadian Journal of Infectious Diseases and Medical Microbiology (NIH/PMC) URL: [Link]

  • Title: Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells Source: Scientific Reports (NIH/PMC) URL: [Link]

Validation

Cross-Resistance Profiling of Vicriviroc Hydrochloride in HIV-1 Strains: A Comparative Guide

Introduction to Allosteric Inhibition and Resistance Vicriviroc (VCV) and Maraviroc (MVC) represent a critical class of antiretroviral agents: small-molecule CCR5 antagonists. Rather than targeting the virus directly, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Allosteric Inhibition and Resistance

Vicriviroc (VCV) and Maraviroc (MVC) represent a critical class of antiretroviral agents: small-molecule CCR5 antagonists. Rather than targeting the virus directly, these compounds inhibit HIV-1 entry allosterically. They bind to a hydrophobic transmembrane cavity within the host's CCR5 co-receptor, altering the conformation of its extracellular loops (ECLs) and preventing the viral gp120 envelope glycoprotein from engaging the receptor[1],[2].

Unlike traditional antiretrovirals where resistance manifests as a rightward shift in the 50% inhibitory concentration (IC50), resistance to CCR5 antagonists is phenotypically characterized by a reduction in the Maximal Percent Inhibition (MPI)[3]. This plateau occurs because the virus does not simply outcompete the drug; instead, it adapts to recognize and utilize the inhibitor-bound conformation of CCR5 for cellular entry[1],[4]. Understanding the cross-resistance profiles between VCV, MVC, and other antagonists is paramount for drug development professionals designing robust salvage therapies.

Mechanistic Basis of Cross-Resistance

The HIV-1 V3 loop is the primary structural determinant of coreceptor specificity. Under selective pressure from VCV or MVC, adaptive mutations accumulate within this region[1]. Because VCV and MVC bind to the same general transmembrane pocket but establish distinct molecular contacts, they induce subtly different CCR5 topologies[2].

  • Broad Cross-Resistance: VCV-resistant isolates often exhibit broad cross-resistance to MVC and TAK-779. This is driven by V3 mutations that enhance the affinity of gp120 for the N-terminus and the second extracellular loop (ECL2) of the drug-bound receptor, effectively scavenging multiple inhibited CCR5 conformations[1],[3].

  • Narrow Cross-Resistance: Conversely, certain MVC-resistant strains rely heavily on specific MVC-induced ECL changes. These strains often maintain high susceptibility to VCV and aplaviroc, demonstrating a "narrow" cross-resistance profile[5].

Mechanism gp120 HIV-1 gp120 (V3 Loop) CCR5 CCR5 Receptor gp120->CCR5 Binds (WT) DrugBound Drug-Bound CCR5 Conformation gp120->DrugBound Incompatible (WT) gp120->DrugBound Scavenges Receptor CCR5->DrugBound Conformational Shift Antagonists CCR5 Antagonists (VCV / MVC) Antagonists->CCR5 Allosteric Binding WT_Entry Wild-Type Entry (Blocked) DrugBound->WT_Entry Inhibition Res_Entry Resistant Entry (Adaptive) DrugBound->Res_Entry Resistance Plateau (<85% MPI) V3Mut V3 Loop Mutations V3Mut->gp120 Alters Tropism

Caption: HIV-1 entry mechanism and adaptive resistance pathways under CCR5 antagonist pressure.

Comparative Cross-Resistance Data

To objectively evaluate VCV's performance, we compare its resistance profile against MVC and TAK-779 using clinical isolates derived from phase IIb trials (e.g., ACTG 5211)[1],[4]. The data below summarizes the phenotypic susceptibility of wild-type and antagonist-resistant strains, highlighting the divergence in cross-resistance behaviors.

Viral IsolatePrimary Selective AgentVCV Susceptibility (MPI)MVC Susceptibility (MPI)TAK-779 Susceptibility (MPI)Cross-Resistance Profile
Wild-Type (BaL) None>95% (Sensitive)>95% (Sensitive)>95% (Sensitive)None
Sub07 (Week 28) Vicriviroc (VCV)<40% (Resistant)<50% (Resistant)<50% (Resistant)Broad (VCV, MVC, TAK-779)
Patient 6061 Maraviroc (MVC)>90% (Sensitive)<30% (Resistant)<60% (Intermediate)Narrow (MVC, TAK-779)

Experimental Methodologies: Phenotypic Susceptibility Profiling

To generate the cross-resistance data presented above, a rigorous phenotypic susceptibility assay must be employed. The following protocol outlines a self-validating system for quantifying MPI and IC50, detailing the causality behind each methodological choice.

Workflow Step1 1. Isolate Patient Env (gp160) RNA Extraction & RT-PCR Step2 2. Generate Pseudotyped Virus Co-transfection in HEK-293T Step1->Step2 Step3 3. Seed U87-CD4-CCR5 Cells Stable Receptor Expression Step2->Step3 Step4 4. Antagonist Titration Pre-incubate VCV/MVC Step3->Step4 Step5 5. Infection & Readout Measure Luciferase (48-72h) Step4->Step5 Step6 6. Data Analysis Calculate MPI & IC50 Step5->Step6

Caption: Step-by-step phenotypic susceptibility workflow for quantifying antagonist cross-resistance.

Protocol: Pseudotyped Virus Entry Assay

Phase 1: Viral Envelope Isolation and Pseudotyping

  • RNA Extraction & RT-PCR: Isolate viral RNA from patient plasma and amplify the full-length env (gp160) gene.

    • Causality: Amplifying the entire env gene directly from plasma captures the in vivo quasi-species diversity, ensuring the assay reflects true clinical resistance rather than a laboratory-adapted artifact.

  • Co-transfection: Co-transfect HEK-293T cells with the patient-derived env expression vector and an env-deleted HIV-1 genomic backbone containing a luciferase reporter.

    • Causality: Utilizing a single-cycle pseudotyped virus isolates the entry mechanism from post-entry replication steps, guaranteeing that any observed resistance is strictly due to gp120-CCR5 interactions.

Phase 2: Infection and MPI Quantification 3. Cell Seeding: Seed U87-CD4-CCR5 cells in a 96-well plate at a density of 1×104 cells/well.

  • Causality: U87 astroglioma cells engineered to express CD4 and CCR5 are chosen over primary PBMCs because they provide stable, uniform receptor densities. This eliminates donor-to-donor variability, which is critical since antagonist resistance is highly sensitive to cell-surface CCR5 levels[4].

  • Antagonist Titration: Pre-incubate the cells with serial dilutions of VCV, MVC, or TAK-779 (e.g., 0.1 nM to 10 µM) for 1 hour at 37°C.

    • Causality: Pre-incubation is mandatory to allow the antagonists to reach thermodynamic equilibrium within the CCR5 transmembrane pocket, fully inducing the allosteric conformational shift before viral challenge.

  • Viral Challenge & Readout: Add the pseudotyped virus to the wells. After 48–72 hours, lyse the cells and measure luciferase activity (Relative Light Units, RLU).

    • Validation Checkpoint: Ensure baseline RLU in untreated control wells is >105 . A high dynamic range is required to accurately detect a plateau in inhibition (MPI <85%), the hallmark of CCR5 antagonist resistance[4].

Clinical Implications: Fitness Costs

Resistance to VCV is not without consequence for the virus. Growth competition experiments reveal that VCV-resistant envelopes suffer a significant replicative fitness deficit in the absence of the drug[1]. Upon discontinuation of VCV, pretreatment wild-type V3 sequences rapidly re-emerge, outcompeting the resistant strains[1]. This fitness cost provides a strategic advantage in sequential drug regimens, as the virus is forced into an evolutionary bottleneck, potentially re-sensitizing the viral population to other entry inhibitors.

References[1] Title: In Vivo Emergence of Vicriviroc Resistance in a Human Immunodeficiency Virus Type 1 Subtype C-Infected Subject

Source: Journal of Virology / ASM Journals URL: [Link]4] Title: HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug Source: Journal of Virology / PMC URL: [Link]3] Title: Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate Source: Journal of Acquired Immune Deficiency Syndromes / PMC URL: [Link]2] Title: V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc Source: Virology / PMC URL: [Link]5] Title: A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5 Source: Journal of Virology / PMC URL: [Link]

Sources

Comparative

Standardizing Vicriviroc Hydrochloride Controls in CCR5 Receptor Binding Assays: A Comparative Guide

G-protein coupled receptors (GPCRs), particularly the CC chemokine receptor 5 (CCR5), are critical targets in viral entry (HIV-1), immunology, and oncology. However, developing robust receptor binding assays for CCR5 is...

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Author: BenchChem Technical Support Team. Date: April 2026

G-protein coupled receptors (GPCRs), particularly the CC chemokine receptor 5 (CCR5), are critical targets in viral entry (HIV-1), immunology, and oncology. However, developing robust receptor binding assays for CCR5 is notoriously challenging. The receptor exhibits profound conformational instability in detergent micelles, and rapid ligand dissociation during wash steps frequently leads to high assay variability.

To overcome these challenges, assay developers must standardize their protocols using highly stable, well-characterized reference compounds. This guide objectively compares Vicriviroc hydrochloride (SCH 417690) against other clinical and experimental CCR5 antagonists, detailing the causality behind its use as a superior positive control in non-equilibrium binding and thermal shift assays.

Pharmacological Profile & Comparative Kinetics

Selecting a positive control requires balancing binding affinity with kinetic residency. While several small-molecule CCR5 inhibitors exist, their binding dynamics dictate their utility in specific assay formats.

Quantitative Data Comparison
CompoundMechanism of ActionBinding AffinityDissociation Half-Life (t1/2)Thermal Stability (Tm)Ideal Assay Application
Vicriviroc Allosteric AntagonistKd = 0.40 nM / Ki = 2.5 nM12 ± 1.2 h59.5°CNon-equilibrium binding control
Maraviroc Allosteric AntagonistKd = 0.18 nM / IC50 = 3.3 nM7.5 ± 0.7 h66.0°CClinical reference standard
Aplaviroc Functional AntagonistSub-nM24 ± 3.6 h (at 22°C)N/AConformational state probing
Cenicriviroc Dual CCR2/CCR5 InhibitorLow nMN/AN/ADual-target screening

The Causality of Kinetic Selection: While Maraviroc binds CCR5 with slightly higher affinity (1)[1], Vicriviroc dissociates from the receptor at a significantly slower rate (1)[1]. This extended residency time is a critical pharmacodynamic advantage in vitro. During the rapid filtration and extensive washing steps of radioligand binding assays, Vicriviroc maintains receptor occupancy, drastically minimizing off-rate artifacts and ensuring a highly reproducible assay window.

Mechanistic Pathway of Allosteric Stabilization

Vicriviroc functions as a noncompetitive allosteric antagonist. Rather than competing directly at the extracellular chemokine-binding site, it binds to a small hydrophobic pocket nestled between the transmembrane helices of the CCR5 receptor[2].

This binding event induces a conformational shift that prevents the engagement of endogenous chemokines (CCL3, CCL4, CCL5) and blocks G-protein coupling (inhibiting downstream Ca2+ flux and chemotaxis)[3][4]. For assay developers, this allosteric stabilization is vital because it traps the receptor in a uniform, inactive state, reducing the structural heterogeneity that typically confounds GPCR screening.

CCR5_Mechanism Chemokine Endogenous Chemokines (CCL3 / CCL4 / CCL5) CCR5_Active CCR5 Receptor (Active Conformation) Chemokine->CCR5_Active Orthosteric Binding Signaling G-Protein Activation (Ca2+ Flux / Chemotaxis) CCR5_Active->Signaling Induces Vicriviroc Vicriviroc Hydrochloride (Allosteric Antagonist) CCR5_Inactive CCR5 Receptor (Stabilized / Inactive) Vicriviroc->CCR5_Inactive Transmembrane Pocket Binding CCR5_Inactive->Chemokine Alters Affinity Blockade Signaling Blockade (Assay Control State) CCR5_Inactive->Blockade Prevents Activation

CCR5 signaling blockade by Vicriviroc via allosteric transmembrane pocket binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, a binding assay cannot simply generate data; it must continuously validate its own performance. Below are two standardized methodologies utilizing Vicriviroc as the benchmark control.

Protocol A: Competitive Radioligand Binding Assay

This protocol utilizes Vicriviroc to define Non-Specific Binding (NSB) and validate the dynamic range of the assay when screening novel compounds against [3H]-Maraviroc or[125I]-CCL5.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO or HEK293 cells stably expressing human CCR5. Resuspend in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of radioligand, and varying concentrations of test compounds.

    • Self-Validation Control: Dedicate at least 4 wells per plate to a saturating concentration of Vicriviroc (10 µM) to define the absolute NSB baseline.

  • Equilibration: Incubate the plate at ambient temperature (22°C) for 1–2 hours.

    • Causality: Ambient temperature allows binding kinetics to reflect physiological receptor dynamics, while Vicriviroc's robust affinity (5) ensures the receptor remains stable[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold wash buffer.

    • Causality: The cold buffer abruptly halts dissociation. Vicriviroc's 12-hour dissociation half-life prevents it from being washed off, preserving the true competitive binding ratio[1].

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • System Validation (Z'-factor): Calculate the Z'-factor using the total binding (vehicle control) and NSB (Vicriviroc control). The assay is only validated if Z' ≥ 0.5 , proving a statistically robust separation between signal and noise.

Assay_Workflow Prep 1. Membrane Preparation (CCR5-expressing CHO cells) Incubate 2. Ligand Incubation (Test Cmpd + [3H]-Ligand + Vicriviroc Control) Prep->Incubate Equilibrate 3. Equilibration (Ambient Temp, 1-2 Hours) Incubate->Equilibrate Filter 4. Rapid Filtration & Wash (GF/B filters, Cold Buffer) Equilibrate->Filter Count 5. Scintillation Counting (Quantify Bound Radioligand) Filter->Count Validate 6. Self-Validation (Calculate Z'-factor & Specific Binding) Count->Validate

Step-by-step self-validating workflow for CCR5 competitive radioligand binding assays.
Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Thermal Shift Assay

Unliganded CCR5 is highly unstable, melting at a low temperature (6)[6]. Vicriviroc acts as a powerful thermal stabilizer, making it an essential baseline control for structural studies and HTRF assays.

Step-by-Step Methodology:

  • Solubilization: Solubilize CCR5 in a mild detergent buffer (e.g., Buffer N) to extract the receptor while maintaining its native fold.

  • Ligand Pre-incubation: Pre-incubate the solubilized receptor with 8 µM Vicriviroc for 1 hour on ice.

  • Thermal Denaturation: Subject the aliquots to a temperature gradient (e.g., 25°C to 85°C) using a thermal cycler for 30 minutes.

  • HTRF Measurement: Add a conformationally sensitive monoclonal antibody (e.g., 2D7-EuK) that binds only to the correctly folded extracellular loop 2 (ECL2) of CCR5. Measure the fluorescence resonance energy transfer.

  • System Validation (ΔF Calculation): The assay automatically validates itself by calculating the signal enhancement (ΔF). The run is successful only if the Vicriviroc-bound control demonstrates a distinct thermal shift, 6, proving the receptor was functional and the assay capable of detecting ligand-induced stabilization[6].

Conclusion

While Maraviroc remains the clinical standard for CCR5 antagonism, Vicriviroc hydrochloride offers unparalleled biophysical advantages as an in vitro assay control. Its uniquely slow dissociation kinetics and potent thermal stabilization properties drastically reduce the technical noise inherent in GPCR screening. By integrating Vicriviroc into the self-validating workflows described above, researchers can ensure their receptor binding assays yield trustworthy, reproducible, and highly authoritative data.

References

  • Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists Source: NATAP URL
  • Discovery and Characterization of Vicriviroc (SCH 417690)
  • Source: PMC (PubMed Central)
  • CCR5 選択性 阻害剤 | 拮抗剤 (CCR5 Selective Inhibitors / Antagonists)

Sources

Validation

Vicriviroc Hydrochloride Bioanalytical Method Validation: A Comparative Pharmacokinetics Guide

Introduction Vicriviroc hydrochloride (VCV) is a potent, small-molecule CCR5 receptor antagonist developed to block viral entry in HIV-1 infected patients[1]. Similar to the FDA-approved CCR5 antagonist Maraviroc (MVC)[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vicriviroc hydrochloride (VCV) is a potent, small-molecule CCR5 receptor antagonist developed to block viral entry in HIV-1 infected patients[1]. Similar to the FDA-approved CCR5 antagonist Maraviroc (MVC)[2], VCV requires rigorous pharmacokinetic and pharmacodynamic (PK/PD) profiling to ensure therapeutic efficacy and prevent the emergence of drug-resistant viral mutants[3].

To accurately model its PK/PD profile—specifically to determine critical efficacy breakpoints such as a minimum trough concentration ( Cmin​ ) of 53.7 ng/mL for optimal virologic suppression[3]—a highly sensitive, reproducible, and self-validating bioanalytical method is mandatory. This guide provides an in-depth comparison of standard curve validation strategies for Vicriviroc versus Maraviroc, detailing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols essential for robust pharmacokinetic analysis.

Mechanistic Overview: Target Pathway

The therapeutic efficacy of CCR5 antagonists relies on maintaining plasma concentrations above a specific viral inhibitory threshold. Both VCV and MVC induce allosteric conformational changes in the CCR5 receptor, preventing the HIV-1 gp120 envelope glycoprotein from binding and initiating viral fusion[1].

G HIV HIV-1 gp120 CCR5 CCR5 Coreceptor (CD4+ T-Cell) HIV->CCR5 Binding Attempt Entry Viral Fusion & Entry CCR5->Entry Uninhibited VCV Vicriviroc (VCV) Antagonist VCV->CCR5 High Affinity Binding Block Conformational Change Blockade (Virologic Suppression) VCV->Block MVC Maraviroc (MVC) Antagonist MVC->CCR5 Competitive Binding MVC->Block Block->Entry Inhibits

HIV-1 CCR5 receptor antagonism by Vicriviroc and Maraviroc.

Bioanalytical Method Development: LC-MS/MS vs. Alternatives

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for small molecule quantification. However, the sub-nanogram plasma concentrations of VCV required for viral suppression necessitate the superior sensitivity and selectivity of LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode[4].

By filtering out background matrix noise through dual mass-filtering (selecting the protonated parent mass [M+H]+ in Q1, and a highly specific product ion in Q3), LC-MS/MS achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, which is impossible to reliably achieve with standard HPLC-UV[3].

Comparative Validation Data

When validating a standard curve for pharmacokinetics, FDA Bioanalytical Method Validation guidelines dictate strict acceptance criteria. Below is a comparative analysis of the validated LC-MS/MS parameters for Vicriviroc[3] and Maraviroc[5].

Validation ParameterVicriviroc (VCV)Maraviroc (MVC)
Analytical Platform LC-MS/MS (SRM)LC-MS/MS (SRM)
Linear Range 0.5 – 1000 ng/mL0.5 – 1000 ng/mL
Regression Model Quadratic/Linear ( 1/x2 weighting)Quadratic ( 1/x2 weighting)
Intra-assay Precision (CV%) < 6.0%≤ 5.98%
Inter-assay Accuracy (%DEV) ± 10.0%≤ 10.2%
Target PK Breakpoint ( Cmin​ ) > 53.7 ng/mL (for >1 log VL drop)~ 50.0 ng/mL

Causality in Experimental Design (E-E-A-T)

To ensure the protocol acts as a self-validating system, every experimental choice must be grounded in physical chemistry and mass spectrometry principles:

  • Why 1/x2 Weighting for the Standard Curve? In wide dynamic ranges (e.g., 0.5 to 1000 ng/mL), the variance of the instrument's response increases proportionally with concentration (heteroscedasticity). Applying a 1/x2 weighting factor ensures that the regression line is not disproportionately skewed by the high variance at the Upper Limit of Quantification (ULOQ). This mathematically anchors the curve, ensuring accuracy at the critical 0.5 ng/mL threshold[5].

  • Why use Isotopically Labeled Internal Standards (IS)? Co-eluting endogenous plasma components (like phospholipids) can cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source. An isotopically labeled IS (e.g., 13C

    • or 2H -labeled VCV) co-elutes exactly with the analyte and experiences identical matrix effects. By plotting the ratio of Analyte/IS rather than absolute peak area, the method self-corrects for variations in extraction recovery and ionization efficiency[5].

Step-by-Step Protocol: Vicriviroc Standard Curve Validation

This protocol outlines a high-throughput, self-validating workflow for extracting and quantifying VCV from human plasma.

Workflow Prep Sample Prep (Spiked Plasma + IS) Ext Protein Precipitation (Acetonitrile) Prep->Ext LC UPLC Separation (C18 Column) Ext->LC MS MS/MS Detection (SRM Mode) LC->MS Val Curve Validation (1/x² Regression) MS->Val

LC-MS/MS bioanalytical workflow for Vicriviroc quantification.

Step 1: Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of Vicriviroc hydrochloride in 50% methanol/water.

  • Spike blank human plasma to create a 9-point standard curve ranging from 0.5 ng/mL to 1000 ng/mL[3].

  • Prepare Quality Control (QC) samples at Low (1.5 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations to monitor intra- and inter-assay precision.

Step 2: Sample Extraction (Protein Precipitation)

Rationale: Protein precipitation is chosen over liquid-liquid extraction (LLE) for its high throughput. Adding acetonitrile at a 3:1 ratio (organic:aqueous) ensures >90% recovery of the lipophilic VCV while crashing out plasma proteins that would otherwise foul the UPLC column and cause ion suppression[5].

  • Aliquot 50 µL of spiked plasma (standard or QC) into a 96-well plate.

  • Add 150 µL of cold acetonitrile containing the isotopically labeled internal standard (IS).

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean plate and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Step 3: UPLC Separation
  • Inject 5 µL of the reconstituted sample onto a C18 UPLC column (e.g., 1.7 µm, 2.1 × 50 mm)[5].

  • Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Run a rapid 3-to-4 minute gradient to elute VCV, ensuring baseline separation from residual matrix interferences.

Step 4: MS/MS Detection and Validation
  • Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode[4].

  • Monitor the specific SRM transitions for VCV (parent [M+H]+ to dominant product ion).

  • Construct the calibration curve by plotting the peak area ratio of VCV/IS against the nominal concentration using a 1/x2 weighted regression. Ensure the correlation coefficient ( r2 ) is ≥ 0.99.

Conclusion

Validating a standard curve for Vicriviroc hydrochloride requires meticulous attention to matrix effects, ionization efficiency, and regression modeling. By employing LC-MS/MS with a 1/x2 weighted regression and an isotopically labeled internal standard, researchers can reliably and reproducibly quantify VCV down to 0.5 ng/mL. This analytical precision is non-negotiable for accurately identifying PK/PD breakpoints, such as the 53.7 ng/mL Cmin​ threshold required for optimal virologic suppression in HIV-1 patients[3].

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